Product packaging for Rehmaionoside A(Cat. No.:CAS No. 104112-06-3)

Rehmaionoside A

Cat. No.: B019107
CAS No.: 104112-06-3
M. Wt: 390.5 g/mol
InChI Key: ICINSKFENWFTQI-UNYLSTHLSA-N
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Description

Rehmaionoside A ( 104112-06-3) is a high-purity iridoid glycoside compound isolated from the medicinal plant Rehmannia glutinosa . As a critical reference standard, this product is essential for analytical method development, method validation (AMV), quality control (QC) in pharmaceutical research, and plays a supporting role in regulatory submissions such as Abbreviated New Drug Applications (ANDA) . Its research applications are rooted in the documented bioactivities of its source plant, which include anti-inflammatory, immunomodulatory, and neuroprotective effects . Emerging research, including network pharmacology studies, suggests that Rehmannia glutinosa and its constituents, including rehmaionoside compounds, may have therapeutic potential for complex inflammatory conditions. One area of investigation is sepsis, where these compounds are predicted to modulate immune responses and inflammation through targets involved in key pathways such as Th17 cell differentiation . Chemically, this compound is characterized as a scutellarein compound with a molecular formula of C 19 H 34 O 8 and a molecular weight of 390.5 g/mol . This product is supplied with comprehensive characterization data to ensure regulatory compliance and is intended solely for laboratory research purposes. It is strictly not intended for diagnostic or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H34O8 B019107 Rehmaionoside A CAS No. 104112-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(1R,2R)-2-hydroxy-2-[(E,3S)-3-hydroxybut-1-enyl]-1,3,3-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O8/c1-11(21)6-9-19(25)17(2,3)7-5-8-18(19,4)27-16-15(24)14(23)13(22)12(10-20)26-16/h6,9,11-16,20-25H,5,7-8,10H2,1-4H3/b9-6+/t11-,12+,13+,14-,15+,16-,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICINSKFENWFTQI-UNYLSTHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1(C(CCCC1(C)OC2C(C(C(C(O2)CO)O)O)O)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](/C=C/[C@@]1([C@](CCCC1(C)C)(C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Background and Academic Significance of Rehmaionoside a

Origin and Classification as a Glycoside Compound

Rehmaionoside A is isolated from the roots of Rehmannia glutinosa, a plant widely utilized in traditional Chinese medicine nih.gov. Chemically, this compound is classified as a glycoside compound . Glycosides are molecules in which a sugar group (glycone) is bonded through its anomeric carbon to a non-sugar part (aglycone) via a glycosidic bond jiwaji.edu.

Further classification places this compound within the category of terpene glycosides np-mrd.orgebi.ac.uk. Terpene glycosides are prenol lipids featuring a carbohydrate moiety glycosidically linked to a terpene backbone np-mrd.org. More specifically, this compound is identified as an iridoid glycoside nih.govmdpi.comresearchgate.net. Iridoids are a class of monoterpenoids that are often found in plants, frequently in glycosidic form. This compound is also described in the literature as a megastigmane sesquiterpenoid and an ionone (B8125255) derivative np-mrd.org.

The molecular formula of this compound is C₁₉H₃₄O₈, and its molecular weight is approximately 390.5 g/mol simsonpharma.comveeprho.comcymitquimica.com. It is known to be a structural isomer of Rehmaionoside B nih.govmdpi.comresearchgate.net.

Historical Context and Research Evolution in Natural Product Chemistry

The plant source of this compound, Rehmannia glutinosa (known as "dihuang" in Chinese), has a deep-rooted history in traditional Chinese medicine, with its first documentation appearing in the ancient text Shennong Bencao Jing nih.govresearchgate.net. This historical usage has driven significant research into the plant's chemical composition and pharmacological effects.

Research into the chemical constituents of Rehmannia glutinosa has evolved over time, focusing on identifying the diverse compounds present, including iridoid glycosides and sugars nih.govresearchgate.net. Studies have explored how the chemical composition changes depending on the form of the plant material (e.g., fresh, raw, prepared) and the processing methods used nih.govmdpi.com. While Rehmannia glutinosa has been extensively studied, this compound itself was documented more recently, with one source indicating its first documentation in 2017 np-mrd.org, although an earlier experimental study mentioning this compound dates back to 2002 nih.govmdpi.com. The evolution of research in natural product chemistry, particularly concerning plants like Rehmannia glutinosa, has increasingly utilized advanced analytical techniques to isolate and characterize specific compounds like this compound.

Current Academic Interest and Research Potential

Current academic interest in this compound stems from its potential biological activities and its role as a component of a medicinally important plant. It is a subject of interest in pharmaceutical research, where its potential anti-inflammatory and antioxidant effects are being investigated . Researchers are studying its interactions with cellular pathways and its potential in managing conditions related to inflammation and oxidative stress . This involves investigating its effects using cellular models to evaluate its efficacy .

Furthermore, network pharmacology approaches have been employed to understand the potential therapeutic targets of Rehmannia glutinosa and its constituents. Molecular docking studies have indicated that this compound can bind to certain proteins, such as ADAM17 and PNP, suggesting potential mechanisms of action at a molecular level researchgate.net.

Detailed Research Findings:

Research has characterized this compound with specific chemical properties. The following table summarizes key data points:

PropertyValue(s)Source(s)
Molecular FormulaC₁₉H₃₄O₈ simsonpharma.comveeprho.comcymitquimica.com
Molecular Weight390.5 g/mol or 390.47 g/mol simsonpharma.comveeprho.comcymitquimica.com
PubChem CID10023290 nih.gov
ClassificationGlycoside, Terpene Glycoside, Iridoid Glycoside nih.govnp-mrd.orgebi.ac.ukmdpi.comresearchgate.net
Source PlantRehmannia glutinosa nih.gov

Molecular docking studies have provided insights into the potential interactions of this compound with biological targets. For instance, studies have reported binding affinities for this compound with proteins such as ADAM17 and PNP researchgate.net.

Protein TargetBinding Affinity (kcal/mol)Source
ADAM17-5.775 researchgate.net
PNP-6.437 researchgate.net

These findings contribute to the understanding of how this compound might exert its biological effects at a molecular level.

This compound is a natural product that has attracted scientific interest due to its presence in medicinal plants. This article focuses exclusively on its natural occurrence, distribution, extraction, and isolation methodologies, adhering strictly to the provided outline.

Natural Occurrence, Extraction, and Isolation Methodologies for Rehmaionoside a

Botanical Sources and Phytogeographical Distribution

Rehmaionoside A has been identified in several plant species, with Rehmannia glutinosa being a primary source. np-mrd.org Its presence has also been noted in Camellia sasanqua. tandfonline.comresearchgate.netnih.gov

Rehmannia glutinosa (Libosch.) Steud.: Primary Source Investigation

Rehmannia glutinosa, a perennial herb belonging to the Orobanchaceae family, is widely distributed in China, Japan, and Korea. mdpi.com The roots of R. glutinosa are a well-documented source of this compound. np-mrd.orgmdpi.comresearchgate.net Research on the chemical constituents of R. glutinosa has consistently reported the isolation of this compound alongside other compounds. mdpi.comresearchgate.netresearchgate.net

Camellia sasanqua Thunb.: Alternative Natural Occurrence Research

Camellia sasanqua Thunb., a species within the Theaceae genus, has also been found to contain this compound. tandfonline.comresearchgate.netnih.gov Studies investigating the chemical composition of C. sasanqua leaves have reported the isolation and identification of this compound. tandfonline.comresearchgate.netnih.govvast.gov.vn The plant is distributed in tropical and subtropical regions. tandfonline.com

Advanced Extraction Methodologies from Plant Matrices

The extraction of this compound from plant material typically involves methods aimed at isolating glycosidic compounds. Various techniques are employed to efficiently extract secondary metabolites from complex plant matrices. ijsra.netresearchgate.net

Conventional Solvent Extraction Techniques: Optimization and Efficiency Studies

Solvent extraction is a fundamental step in isolating this compound from its botanical sources. The choice of solvent is crucial and depends on the polarity of the target compound and the plant matrix. ijsra.net

Maceration and Percolation Methods

Maceration and percolation are two conventional techniques widely used for the extraction of compounds from medicinal plants. ijsra.netresearchgate.netufg.brf1000research.comphiladelphia.edu.jogoogle.com

Maceration: This process involves soaking the coarsely powdered plant material in a solvent (menstruum) in a closed container for a specified period, with occasional shaking. mdpi.comijsra.netresearchgate.netphiladelphia.edu.jo The soluble constituents diffuse into the solvent. ijsra.netphiladelphia.edu.jo Maceration is a simple technique that requires minimal equipment and is suitable for thermolabile components, but it can be time-consuming and may not achieve complete extraction. ijsra.netresearchgate.net In the isolation of compounds from Rehmannia glutinosa, maceration with methanol (B129727) has been employed as an initial extraction step. mdpi.com

Percolation: This technique involves packing the plant material in a percolator and allowing the solvent to pass slowly through the column. ijsra.netphiladelphia.edu.jo The solvent saturates the material, and the extract is collected at the bottom. ijsra.netphiladelphia.edu.jo Percolation is generally more efficient than maceration and provides a more concentrated extract, but it requires more specialized equipment and a skilled operator. ijsra.net A combination of maceration and percolation is also a recognized method to improve extraction efficiency. philadelphia.edu.jo

While specific comparative data tables detailing the optimization and efficiency of maceration versus percolation solely for the extraction yield of this compound were not explicitly found in the search results, these methods are standard practices for the initial extraction of glycosides and other polar compounds from plants like Rehmannia glutinosa and Camellia sasanqua. mdpi.comijsra.netresearchgate.netufg.brphiladelphia.edu.jogoogle.com The subsequent isolation of this compound from the crude extract typically involves more advanced chromatographic techniques. mdpi.comresearchgate.net

Research findings indicate that the extraction process for compounds from Rehmannia glutinosa often begins with solvent extraction, such as maceration with ethanol (B145695) or methanol, followed by partitioning and various chromatographic purification steps to isolate specific compounds like this compound. mdpi.comresearchgate.netsmolecule.com Similarly, studies on Camellia sasanqua have utilized methanol extraction of dried leaves as an initial step before chromatographic separation. tandfonline.comvast.gov.vn

Soxhlet Extraction Modifications

Soxhlet extraction is a classic solid-liquid extraction technique widely used for extracting compounds with limited solubility in a solvent. biosmartnotes.comwikipedia.orgedu.krd It operates on a continuous principle where the solvent is repeatedly vaporized, condensed, and passed through the solid sample, allowing for efficient recycling of a relatively small volume of solvent to extract a larger amount of material. biosmartnotes.comwikipedia.orgedu.krdhawachfilterpaper.com

While the basic Soxhlet apparatus and process remain consistent, modifications often involve optimizing parameters such as solvent type, extraction time, and sample preparation to enhance the yield and selectivity for target compounds like this compound. The choice of solvent is crucial, with organic solvents like ethanol, methanol, acetone, hexane, or ethyl acetate, either pure or mixed with water, commonly employed depending on the polarity of the target compound. edu.krd Although specific detailed modifications of Soxhlet extraction solely for this compound are not extensively detailed in the provided search results, the general principles of modifying solvent composition or extraction duration would apply to optimize the recovery of this specific glycoside. hawachfilterpaper.com Soxhlet extraction is often used as a benchmark for comparison when developing newer extraction methods. edu.krd

Green Extraction Technologies: Sustainability and Yield Enhancement

Green extraction technologies are increasingly favored in natural product chemistry due to their reduced environmental impact, lower solvent consumption, shorter extraction times, and potential for enhanced yield and selectivity compared to conventional methods like maceration or standard Soxhlet extraction. mdpi.commdpi.comencyclopedia.pubsk-skrlj.commdpi.com These techniques align with the principles of green chemistry, aiming for more sustainable and efficient processes. mdpi.comencyclopedia.pubmdpi.com

Ultrasound-Assisted Extraction (UAE) Parameters and Performance

Ultrasound-Assisted Extraction (UAE) utilizes ultrasonic waves to enhance the extraction of bioactive compounds from plant matrices. mdpi.commdpi.com The cavitation effect generated by ultrasound creates mechanical stress on the plant cell walls, facilitating the release of intracellular compounds into the solvent. mdpi.com

Key parameters influencing UAE performance include ultrasound power, frequency, extraction time, temperature, solvent type, and the solid-to-solvent ratio. mdpi.comresearchgate.net Optimizing these variables is crucial for achieving high extraction yields. For instance, increasing ultrasound power can improve yields due to stronger shear forces, although excessive power can lead to degradation of sensitive compounds or solvent evaporation. mdpi.com Extraction time is another critical factor, with studies showing efficient extraction of various bioactive compounds within relatively short durations (e.g., maximum 60 minutes). mdpi.comresearchgate.net Solvent composition, such as the percentage of ethanol in water, and the solid-to-solvent ratio also significantly impact the yield of extracted compounds. mdpi.comresearchgate.netnih.gov

While specific optimized UAE parameters solely for this compound were not found, research on the UAE of other compounds from Rehmannia glutinosa or similar plant matrices provides insights into typical conditions. For example, ultrasonication at 40 kHz and 500 W has been used for extracting compounds from Rehmannia Radix with 25% methanol as the solvent for 30 minutes. cjnmcpu.com Studies on the UAE of polyphenols from other plant materials have demonstrated the importance of optimizing parameters like ethanol concentration, sonication time, and amplitude for maximizing yield. mdpi.comnih.gov

Table 1: Examples of UAE Parameters and Their Influence on Extraction

ParameterRange/ValueObserved Effect (General)Source
Ultrasound Power200-500 W (medium)Higher yields, faster extraction; excessive power can degrade compounds mdpi.com
Frequency20 kHz - 10 MHzInfluences cavitation effects mdpi.com
Extraction TimeShort (e.g., < 60 min)Efficient extraction within short durations mdpi.comresearchgate.net
SolventEthanol/Water mixturesSignificant impact on yield depending on compound polarity mdpi.comnih.gov
Solid-to-Solvent RatioVariesAffects concentration and yield researchgate.netnih.gov
TemperatureAround 50 °C (max 80 °C)Can influence solubility and compound stability mdpi.com
AmplitudeVariesCan significantly affect yield mdpi.comresearchgate.netnih.gov
Microwave-Assisted Extraction (MAE) Variables and Outcomes

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the moisture within the plant matrix, increasing the internal pressure and disrupting cell structures, thereby facilitating the release of target compounds. mdpi.compensoft.net MAE offers advantages such as reduced solvent consumption, faster extraction rates, and energy savings compared to conventional methods. mdpi.com

Key variables in MAE include microwave power, extraction time, temperature, solvent type and concentration, and the solid-to-liquid ratio. mdpi.compensoft.netmdpi.comnih.gov Optimization of these variables is crucial for maximizing the extraction yield of specific compounds. For instance, microwave power significantly affects extraction efficiency, with optimal power levels leading to increased yields, while excessive power can potentially degrade compounds. pensoft.netmdpi.comnih.gov Extraction time in MAE is typically short. mdpi.commdpi.com Solvent composition, such as the percentage of ethanol or methanol in water, and the solid-to-solvent ratio are also critical factors influencing the outcome of MAE. mdpi.commdpi.com

While specific MAE parameters for this compound were not found, studies on the MAE of other compounds from plant sources highlight the importance of optimizing these variables. For example, the optimization of MAE for phenolic compounds from date seeds involved evaluating temperature, ethanol concentration, and extraction time. mdpi.com Another study on the MAE of polysaccharides optimized microwave power, extraction time, number of extractions, and solid-liquid ratio. pensoft.net

Table 2: Examples of MAE Variables and Their Influence on Extraction

VariableRange/ValueObserved Effect (General)Source
Microwave PowerVariesSignificant impact on yield; optimal level is crucial pensoft.netmdpi.comnih.gov
Extraction TimeTypically shortFaster extraction rates compared to conventional methods mdpi.commdpi.com
TemperatureVariesInfluences solubility and extraction efficiency mdpi.com
Solvent Type/ConcentrationEthanol/Water, Methanol/WaterCritical for yield and selectivity mdpi.commdpi.com
Solid-to-Liquid RatioVariesAffects extraction efficiency pensoft.netmdpi.com
Supercritical Fluid Extraction (SFE) Applications

Supercritical Fluid Extraction (SFE) utilizes a substance above its critical temperature and pressure as the extraction solvent. ajgreenchem.comresearchgate.net Supercritical fluids possess properties of both liquids (density and solvating power) and gases (viscosity and diffusivity), allowing for efficient extraction. ajgreenchem.comresearchgate.net Supercritical carbon dioxide (SC-CO2) is the most commonly used solvent in SFE due to its mild critical conditions (31.1 °C and 73.8 bar), non-toxicity, and ease of removal from the extract. sk-skrlj.comajgreenchem.com

SFE is considered a green extraction technique, offering advantages such as reduced or eliminated organic solvent usage, faster extraction times, and the ability to extract heat-sensitive compounds without degradation. ajgreenchem.commdpi.comroutledge.com The solvating power of a supercritical fluid can be tuned by adjusting the temperature and pressure, allowing for selective extraction of different compounds. ajgreenchem.comscirp.org For the extraction of more polar compounds, modifiers or co-solvents, such as ethanol or methanol, are often added to SC-CO2 to increase its polarity. mdpi.comscirp.org

Parameters influencing SFE include pressure, temperature, flow rate of the supercritical fluid, extraction time, particle size of the plant material, and the type and concentration of any co-solvent used. ajgreenchem.commdpi.comscirp.org

While direct applications or specific parameters for SFE of this compound are not detailed in the search results, SFE is widely applied for extracting various phytochemicals, including glycosides, from natural sources. ajgreenchem.commdpi.comroutledge.com The ability to tune the selectivity by adjusting pressure and temperature, along with the use of co-solvents, makes SFE a potential method for the targeted extraction of this compound. ajgreenchem.commdpi.comscirp.org

Table 3: Key Parameters in SFE

ParameterDescriptionObserved Effect (General)Source
PressureAffects fluid density and solvating powerIncreased pressure generally increases solubility and yield ajgreenchem.commdpi.comscirp.org
TemperatureAffects fluid density and solute volatilityComplex effect; needs optimization based on pressure and solute properties ajgreenchem.commdpi.comscirp.org
Co-solvent (e.g., Ethanol)Added to increase polarity of SC-CO2 for extracting polar compoundsEnhances extraction of polar analytes mdpi.comscirp.org
Flow RateRate at which the supercritical fluid passes through the sampleAffects extraction efficiency and time ajgreenchem.com
Extraction TimeDuration of the extraction processInfluences the total amount of compound extracted ajgreenchem.com

Isolation Methodologies

Following the initial extraction, isolation of this compound typically involves various chromatographic techniques to purify the compound from the complex mixture of the crude extract. Common isolation strategies for compounds from Rehmannia glutinosa extracts, which would likely be applied to this compound, include column chromatography using stationary phases such as silica (B1680970) gel or reversed-phase C18, and preparative High-Performance Liquid Chromatography (p-HPLC). researchgate.netmdpi.commagtechjournal.com

For example, one study describing the isolation of compounds from Rehmannia glutinosa involved sequential partitioning of a methanol extract with hexanes, ethyl acetate, and n-butanol, followed by fractionation using silica gel column chromatography and Medium Pressure Liquid Chromatography (MPLC). mdpi.com Further purification of fractions containing the target compounds was achieved using silica gel chromatography. mdpi.com Another study on Rehmannia Radix Preparata used refluxing with 70% acetone, followed by repeated purification using ODS (Octadecylsilyl) column chromatography, silica gel chromatography, and p-HPLC. magtechjournal.com These multi-step chromatographic approaches are essential for obtaining pure this compound.

Chromatographic Isolation and Purification Strategies

Chromatographic methods are essential for the isolation and purification of natural products from complex plant extracts. These techniques separate compounds based on their differential distribution between a stationary phase and a mobile phase. Various chromatographic strategies, ranging from traditional column chromatography to more advanced high-performance techniques, are employed in the isolation of compounds from Rehmannia glutinosa, including methodologies applicable to the isolation of terpene glycosides like this compound.

Column Chromatography (CC) and Medium Pressure Liquid Chromatography (MPLC) Applications

Column chromatography (CC) is a widely used technique for the initial separation of crude extracts into fractions. In the context of isolating compounds from Rehmannia glutinosa, silica gel column chromatography has been utilized to fractionate extracts. phcog.com Following initial fractionation by silica gel CC, Medium Pressure Liquid Chromatography (MPLC) is often employed for further separation of specific fractions. phcog.commdpi.com MPLC operates at moderate pressures and flow rates, offering improved resolution and speed compared to traditional open column chromatography. MPLC can be performed using various stationary phases, such as silica gel mdpi.comcup.edu.cnstratochem.com or reversed-phase materials like C18. mdpi.com Solvent systems for MPLC separation of compounds from Rehmannia glutinosa have included mixtures of dichloromethane (B109758) and methanol, or dichloromethane and acetone. mdpi.com

Here is a summary of chromatographic methods applied to Rehmannia glutinosa extracts based on the search results:

Chromatography TypeStationary PhaseMobile PhaseApplication ContextSource
Silica gel CCSilica geln-hexane-EtOAcInitial fractionation of extract phcog.com
MPLCSilica gelCH₂Cl₂-MeOH, CH₂Cl₂-acetoneFurther separation of fractions mdpi.com
MPLCRP C-18Not explicitly specified for this stepFurther separation of fractions mdpi.com

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Analytical and Preparative Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) are powerful techniques used for both the analysis and preparative isolation of natural products. These methods offer high resolution and sensitivity. For the isolation of compounds from Rehmannia glutinosa extracts, semi-preparative reversed-phase (RP) C18 HPLC has been used as a purification step after initial separation by MPLC. mdpi.com Mobile phases for RP-HPLC purification of compounds from Rehmannia glutinosa have included mixtures of methanol-water or acetonitrile-water. mdpi.com HPLC and UHPLC systems are capable of precise fractionation, allowing for the collection of highly purified compounds based on their retention times. thermofisher.com

Biosynthesis and Biotransformation Pathways of Rehmaionoside a

Elucidation of Precursor Molecules and Metabolic Intermediates

Iridoid glycosides are monoterpenoids derived from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are supplied by the MEP pathway nih.govmdpi.com. Key enzymes in the early steps of this pathway include 1-deoxyxylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) nih.gov. Geranyl diphosphate (B83284) (GPP), a precursor of monoterpenes, is synthesized from IPP and DMAPP under the catalysis of geranyl pyrophosphate synthase (GPPS) nih.gov. While the specific intermediates leading directly to rehmaionoside A are not fully detailed in the search results, the general iridoid biosynthesis pathway involves the cyclization of a monoterpene precursor to form the iridoid skeleton, followed by further modifications, including glycosylation mdpi.com. Studies on other iridoid glycosides in R. glutinosa, such as catalpol (B1668604) and ajugol, indicate a common pathway involving enzymes like iridoid synthase (IS) which catalyzes the cyclization of 10-oxogeranial mdpi.com. This compound is an ionone (B8125255) glucoside, which are a type of norcarotenoid glycoside mdpi.comjst.go.jp. Ionones are decarbonated sesquiterpenes comprising cyclised isoprene (B109036) units researchgate.net. This suggests a potential link or parallel pathway involving carotenoid metabolism, although the direct conversion pathway to this compound is not explicitly described.

Identification and Characterization of Biosynthetic Enzymes

Several key enzymes are involved in the biosynthesis of iridoid glycosides in R. glutinosa. These include enzymes from the MEP pathway and those specific to iridoid synthesis nih.govpomics.com.

Glycosyltransferases and Their Substrate Specificity

Glycosyltransferases (GTs) play a crucial role in the final steps of glycoside biosynthesis by catalyzing the transfer of sugar moieties from activated sugar donors to acceptor molecules frontiersin.orgmdpi.com. This process is essential for forming the glycosidic bond in compounds like this compound mdpi.com. GTs exhibit high regioselectivity and stereoselectivity frontiersin.orgmdpi.com. While the specific glycosyltransferase responsible for the glycosylation step in this compound biosynthesis is not identified in the provided information, studies on other glycosides in R. glutinosa, such as phenylethanoid glycosides, have identified relevant GTs like UDP-glucose glucosyltransferases (UGTs) nih.gov. The substrate specificity of GTs is determined by their structure and the nature of both the sugar donor (often UDP-sugars) and the acceptor molecule mdpi.comnih.govresearchgate.net.

Other Key Enzymes in Iridoid and Glycoside Biosynthesis

Enzymes involved in the early stages of iridoid biosynthesis in R. glutinosa include DXS, DXR, and GPPS, which are part of the MEP pathway nih.gov. Other key enzymes in the iridoid pathway include geraniol (B1671447) 10-hydroxylase (G10H) and 10-hydroxygeraniol oxidoreductase (10HGO) pomics.com. These enzymes catalyze the conversion of geranyl diphosphate into intermediates that are then cyclized by iridoid synthase (IS) mdpi.com. Aldehyde dehydrogenase (ALDH), flavanone (B1672756) 3-hydroxylase (F3H), 2-hydroxyisoflavanone (B8725905) dehydratase (2FHD), deacetoxycephalosporin-C hydroxylase (DCH), uroporphyrinogen decarboxylase (UPD), UDP-glucuronic acid decarboxylase (UGD), and squalene (B77637) monooxygenase (SQM) have been proposed to be involved in the synthesis of catalpol from iridotrial, suggesting their potential involvement in the biosynthesis of other iridoid glycosides as well mdpi.com.

Genetic and Genomic Basis of this compound Biosynthesis

The biosynthesis of bioactive compounds in R. glutinosa, including iridoid glycosides, is regulated at the genetic level sophiapublisher.com. Genomic and transcriptomic studies have provided insights into the genes involved in these pathways nih.govmdpi.com.

Gene Expression Profiling in Rehmannia glutinosa

Gene expression profiling studies in R. glutinosa have identified genes involved in the biosynthesis of secondary metabolites, including iridoid glycosides nih.govmdpi.com. The expression levels of genes such as DXS, DXR, GPPS, G10H, and 10HGO have been analyzed in different tissues and growth stages of R. glutinosa, showing tissue specificity and correlation with iridoid accumulation nih.govpomics.com. For example, the expression of these genes was found to be upregulated under specific conditions, enhancing the accumulation of iridoid glycosides . DNA methylation has also been shown to influence the expression of genes related to iridoid glycoside synthesis in R. glutinosa nih.govbiorxiv.org.

Transcriptomic and Proteomic Analysis of Biosynthetic Pathways

Transcriptomic analysis of R. glutinosa has revealed a large number of unigenes related to secondary metabolite biosynthesis, including those involved in the iridoid glycoside pathway nih.govmdpi.com. These studies have identified homologous genes encoding key enzymes in terpenoid and iridoid biosynthesis mdpi.commdpi.com. Integrated transcriptomic and proteomic analyses have been used to understand the molecular mechanisms underlying various processes in R. glutinosa, including the formation of tuberous roots and the response to replant disease, which involve changes in metabolic pathways and protein expression nih.govoup.comrsc.orgresearchgate.net. While specific proteomic data directly linking protein abundance to this compound biosynthesis is limited in the provided results, these studies demonstrate the application of proteomic analysis to investigate metabolic pathways in R. glutinosa nih.govoup.comresearchgate.net. Differentially expressed genes and proteins identified through these analyses are often enriched in pathways related to secondary metabolism oup.comrsc.org.

Here is a summary table of key enzymes and genes mentioned in the context of iridoid and glycoside biosynthesis in Rehmannia glutinosa:

Enzyme/GeneRole in Biosynthesis Pathway
DXS (1-deoxyxylulose-5-phosphate synthase)Early enzyme in MEP pathway, catalyzes initial step
DXR (1-deoxy-D-xylulose-5-phosphate reductoisomerase)Enzyme in MEP pathway, catalyzes conversion of DXP to MEP
GPPS (Geranyl pyrophosphate synthase)Synthesizes GPP from IPP and DMAPP
G10H (Geraniol 10-hydroxylase)Involved in conversion of geranyl diphosphate to iridoid intermediates
10HGO (10-hydroxygeraniol oxidoreductase)Involved in conversion of geranyl diphosphate to iridoid intermediates
IS (Iridoid synthase)Catalyzes cyclization of 10-oxogeranial to epi-iridodial
ALDH (Aldehyde dehydrogenase)Proposed in catalpol synthesis from iridotrial
F3H (Flavanone 3-hydroxylase)Proposed in catalpol synthesis from iridotrial
2FHD (2-hydroxyisoflavanone dehydratase)Proposed in catalpol synthesis from iridotrial
DCH (Deacetoxycephalosporin-C hydroxylase)Proposed in catalpol synthesis from iridotrial
UPD (Uroporphyrinogen decarboxylase)Proposed in catalpol synthesis from iridotrial
UGD (UDP-glucuronic acid decarboxylase)Proposed in catalpol synthesis from iridotrial
SQM (Squalene monooxygenase)Proposed in catalpol synthesis from iridotrial
UGTs (UDP-glucose glucosyltransferases)Catalyze glycosylation of acceptor molecules

CRISPR-Cas and Other Gene Editing Approaches for Pathway Modulation

CRISPR-Cas9 is a gene editing technology that allows scientists to modify an organism's DNA at specific locations medlineplus.govwikipedia.org. It has revolutionized biomedical research due to its precision, cost-effectiveness, and efficiency medlineplus.govwikipedia.org. The system typically involves the Cas9 enzyme and a guide RNA that directs the enzyme to a target DNA sequence, where it makes a cut medlineplus.govcrisprtx.com. This can lead to gene inactivation, deletion of DNA segments, or the insertion of new genetic material crisprtx.com. Other gene editing tools also exist, such as those using Cas9 nickases to induce single-strand nicks wikipedia.org.

While the search results confirm the successful application of the CRISPR/Cas9 system in R. glutinosa with demonstrated high editing efficiency, paving the way for future genetic modifications aimed at improving yield and quality, there is no specific mention of CRISPR-Cas or other gene editing approaches being directly applied to modulate the biosynthetic pathway specifically for this compound production . However, the successful application of this technology in R. glutinosa suggests its potential for targeted modification of genes involved in iridoid glycoside biosynthesis, which could indirectly impact this compound levels.

Metabolic Engineering and Synthetic Biology for Enhanced Production

Metabolic engineering and synthetic biology are increasingly used to enhance the production of valuable natural products, including those from plants frontiersin.orgnih.govnih.gov. Metabolic engineering focuses on manipulating metabolic pathways in cells to improve the production of desired compounds by altering the organism's DNA to optimize biochemical processes mdpi.com. Synthetic biology involves the assembly of novel biological components and their integration into cells nih.gov. These approaches aim to create engineered microbes or plants that can produce target compounds more efficiently and sustainably nih.govnih.govsciepublish.com.

Challenges in producing plant natural products from their native sources include low abundance and variability due to environmental factors nih.gov. Chemical synthesis can be costly and environmentally unfriendly nih.govnih.gov. Metabolic engineering and synthetic biology offer promising alternatives by reconstructing biosynthetic pathways in heterologous hosts or optimizing them in plant systems nih.govnih.gov.

Heterologous Expression in Microbial Hosts

Heterologous expression involves transferring and expressing biosynthetic gene clusters from one organism into a different, often more genetically amenable, host nih.govmdpi.com. This approach can overcome limitations associated with native producers, such as slow growth or difficulty in genetic manipulation nih.gov. Microbial hosts like Escherichia coli and Saccharomyces cerevisiae are frequently used for heterologous expression due to their rapid growth, available genetic tools, and well-understood metabolism sciepublish.commdpi.com.

Reconstruction of biosynthetic pathways in heterologous microorganisms offers a scalable method for obtaining sufficient quantities of desired natural products using inexpensive renewable resources nih.gov. While the search results discuss the successful heterologous expression of various natural product pathways in microbial hosts like E. coli and yeast, there is no specific information about the heterologous expression of the this compound biosynthetic pathway in microbial systems sciepublish.commdpi.comnih.govchemrxiv.org. However, the general success in producing other plant-derived compounds in microbes suggests that this could be a potential strategy for this compound.

Pathway Reconstruction and Optimization in Plant Systems

Metabolic engineering in plants aims to optimize the production of secondary metabolites within the plant itself frontiersin.orgresearchgate.net. This can involve manipulating the expression of genes related to biosynthesis or considering the entire metabolic network to redirect central metabolites towards the production of target compounds researchgate.netmdpi.com. Techniques include altering enzyme activities or using transcription factors to regulate gene expression mdpi.com.

Metabolic modeling has emerged as a tool for steering metabolic engineering efforts in plants, facilitating the direct and sustainable extraction of bioactive compounds frontiersin.org. By analyzing metabolic networks, researchers can identify potential genetic targets or optimal conditions to enhance production frontiersin.org. Overexpression of genes in a biosynthetic pathway and inhibition of genes in competitive pathways are key strategies in engineered microorganisms for bioactive compound biosynthesis, and similar principles can be applied to plant systems nih.gov.

Although the search results highlight the potential of metabolic engineering and synthetic biology for producing plant natural products and mention the identification and manipulation of genes involved in other pathways in R. glutinosa, there is no specific information detailing the reconstruction or optimization of the this compound pathway directly within Rehmannia glutinosa using these techniques . Research has investigated the dynamic accumulation of glycosides like this compound in different parts of the plant, which could inform strategies for optimizing its production in plant systems .

Biological Activities and Molecular Mechanisms of Action of Rehmaionoside a

Anti-inflammatory Mechanisms of Rehmaionoside A

The anti-inflammatory effects of this compound are attributed to its ability to modulate key aspects of the inflammatory cascade, including the production of inflammatory mediators, the activity of signaling pathways, and cellular interactions .

Inhibition of Signaling Pathways (e.g., NF-κB, MAPK)

Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), are central regulators of inflammatory gene expression medchemexpress.comunisi.it. Activation of these pathways leads to the production of numerous pro-inflammatory molecules. Studies indicate that this compound can inhibit these signaling pathways. For instance, this compound has been shown to inhibit NF-κB and MAPK signaling pathways in microglia, which are immune cells in the central nervous system that contribute to neuroinflammation medchemexpress.com. Inhibition of NF-κB can involve preventing the phosphorylation and degradation of IκB, thereby blocking the nuclear translocation of NF-κB researchgate.net. Similarly, modulation of MAPK pathways, such as p38, has been observed with related compounds, leading to reduced inflammatory responses researchgate.net.

Enzyme Activity Modulation (e.g., Cyclooxygenase, Lipoxygenase)

Enzymes like Cyclooxygenase (COX) and Lipoxygenase (LOX) are critical in the synthesis of eicosanoids, which are potent mediators of inflammation researchgate.netmdpi.com. COX enzymes, particularly COX-2, are often upregulated during inflammation and produce prostaglandins, while LOX enzymes produce leukotrienes frontiersin.orgnih.gov. Inhibition of these enzymes is a common strategy for anti-inflammatory drugs mdpi.com. While direct experimental data specifically detailing this compound's inhibitory effects on COX and LOX enzymes is limited in the provided search results, studies on related compounds from Rehmannia glutinosa and other natural products highlight the importance of modulating these enzymes in mediating anti-inflammatory effects capes.gov.brnih.gov.

Cellular Interactions in Inflammatory Responses

This compound's anti-inflammatory effects also involve influencing the behavior of cells involved in the immune and inflammatory responses. For example, this compound has been shown to promote M2 polarization in microglia in vitro medchemexpress.com. M2 macrophages are associated with the resolution of inflammation and tissue repair, in contrast to M1 macrophages which are pro-inflammatory frontiersin.org. This suggests that this compound may contribute to resolving inflammation by shifting the balance of macrophage polarization frontiersin.orgmedchemexpress.com. Additionally, network pharmacology analysis has indicated that this compound, as a component of Rehmannia glutinosa, may interact with targets such as ADAM17, which are involved in regulating inflammatory responses and cellular senescence nih.gov.

Antioxidant Mechanisms of this compound

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, contributes to various diseases, including inflammatory conditions frontiersin.org. This compound exhibits antioxidant properties, which complement its anti-inflammatory effects .

Direct Free Radical Scavenging Capabilities

One of the primary mechanisms by which antioxidants exert their effects is by directly scavenging free radicals mdpi.combioline.org.br. Free radicals are highly reactive molecules that can damage cellular components. This compound is known to possess free radical scavenging capabilities . Studies evaluating the antioxidant activity of compounds often utilize assays such as the DPPH radical scavenging method researchgate.netbioline.org.br. While specific quantitative data on this compound's direct free radical scavenging activity from the provided results is not extensive, its classification as a compound with antioxidant effects suggests it can neutralize free radicals, thereby reducing oxidative stress .

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress can lead to damage of cellular macromolecules, including lipids, DNA, RNA, and proteins, contributing to the pathogenesis of diseases and aging frontiersin.orgscielo.br. Antioxidants can help protect cells by scavenging free radicals and modulating pathways involved in oxidative responses biosynth.comnih.gov.

This compound is recognized for its potential antioxidant effects biosynth.com. Its mode of action may involve the scavenging of free radicals biosynth.com. Although specific data on this compound's direct protective effects against oxidative stress-induced cellular damage are not extensively detailed in the provided results, its classification as a compound with antioxidant properties suggests this potential biosynth.com. Other compounds with antioxidant activity have been shown to protect cells from damage caused by free radicals in various models researchgate.netsmolecule.com.

Enzyme Inhibition Profiles of this compound

Enzyme inhibition is a key mechanism by which many bioactive compounds exert their effects. Investigations into the enzyme inhibition profiles of this compound can provide insights into its potential therapeutic applications, particularly in metabolic disorders.

Alpha-Glucosidase Inhibitory Activity Investigations

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, influencing postprandial blood glucose levels frontiersin.org. Inhibiting alpha-glucosidase can be a strategy for managing hyperglycemia in conditions like diabetes frontiersin.org.

Research has evaluated the alpha-glucosidase inhibitory effects of this compound. In one study, this compound (compound 7) was isolated from Camellia sasanqua and evaluated for its inhibitory effects on alpha-glucosidase and alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. However, this study reported that other compounds isolated, specifically compounds 3 and 4 (dihydrostilbene glycosides and catechin, respectively), showed alpha-glucosidase inhibitory activity with IC50 values of 77.6 ± 1.6 μM and 72.4 ± 1.3 μM, respectively, while this compound was listed among the tested compounds but no specific inhibitory activity data was provided for it in the abstract researchgate.netnih.govresearchgate.net. Another study mentioned evaluating isolated compounds for alpha-glucosidase inhibition activity, and that six compounds showed obvious inhibitory effects, but it does not specify if this compound was among them or provide its specific activity researchgate.net.

Alpha-Amylase Inhibitory Activity Investigations

Alpha-amylase is another enzyme involved in carbohydrate digestion, breaking down starch into smaller saccharides rsc.orgscielo.br. Inhibition of alpha-amylase can also contribute to reducing postprandial blood glucose levels.

Similar to alpha-glucosidase, this compound has been included in studies investigating alpha-amylase inhibition. The study on Camellia sasanqua that tested this compound for alpha-glucosidase inhibition also evaluated its effect on alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. In this study, compound 1 showed alpha-amylase inhibitory activity with an IC50 value of 53.7 ± 1.6 μM, but specific data for this compound was not presented in the abstract researchgate.netnih.gov. Another study on Dendrobium nobile reported on the alpha-amylase inhibitory activity of sesquiterpene glycosides, with dendroside G showing a relatively good effect with an IC50 of 1.06 ± 0.06 mg/mL, but did not mention this compound scielo.br.

Based on the available abstracts, while this compound has been included in studies evaluating alpha-glucosidase and alpha-amylase inhibition, specific data confirming its direct inhibitory activity on these enzymes is not clearly presented.

Other Relevant Enzyme Target Identification and Characterization

Beyond alpha-glucosidase and alpha-amylase, research utilizing network pharmacology has explored other potential enzyme targets of this compound.

A study employing network pharmacology to investigate the mechanisms of Rehmannia glutinosa in treating sepsis identified potential interactions between active components and specific targets through molecular docking nih.govresearchgate.netnih.gov. This research highlighted potential interactions between this compound and ADAM17 (ADAM metallopeptidase domain 17) nih.govresearchgate.netnih.govresearchgate.net. Molecular docking indicated that this compound binds to ADAM17 with a binding affinity of -5.775 kcal/mol researchgate.net. The same study also suggested a binding affinity of -6.437 kcal/mol for PNP (Purine nucleoside phosphorylase) with this compound researchgate.net. ADAM17 is involved in the shedding of various cell surface proteins, including TNF-alpha, and has roles in inflammation and immune responses nih.gov. PNP is an enzyme involved in purine (B94841) metabolism.

Another network pharmacology study investigating Rehmannia glutinosa in blood deficiency syndrome identified potential key targets, including AKT1 and NOS3, in the PI3K-AKT pathway mdpi.comnih.gov. While this compound is a component of Rehmannia glutinosa, this study focused on the targets of processed Rehmannia glutinosa and the added components after processing, and did not specifically detail molecular docking results for this compound with these targets in the provided abstract nih.gov.

Research combining metabolomics and network pharmacology to study the antithrombotic bioactivity of Rehmannia glutinosa identified potential targets including PLA2G2A, CYP2C9, PTGS1, and ALOX5 dovepress.com. Rehmaionoside C was mentioned in relation to these targets, but this compound was not explicitly discussed in this context in the provided abstract dovepress.com.

Cellular and Molecular Target Identification and Characterization

Understanding the cellular and molecular targets of this compound is crucial for elucidating its mechanisms of action.

Studies using network pharmacology and molecular docking have provided insights into potential molecular targets. As mentioned earlier, ADAM17 and PNP have been identified as potential targets for this compound based on molecular docking studies nih.govresearchgate.netnih.govresearchgate.net. These targets are involved in diverse cellular processes, including inflammation and purine metabolism nih.govresearchgate.net.

Research on Rehmannia glutinosa, the source of this compound, suggests that its bioactive compounds can target various cellular and molecular components and modulate signal transduction pathways . While this broader statement applies to the plant extract, it provides a framework for understanding the potential scope of this compound's interactions within cells.

A study investigating the potential of compounds from Rehmannia glutinosa to activate AMPK (AMP-activated protein kinase) identified this compound among the isolated compounds mdpi.com. AMPK is a cellular energy sensor and a key therapeutic target for metabolic diseases mdpi.com. While the study investigated the AMPK activation potential of other compounds, the specific activity of this compound in this regard was not detailed in the provided abstract mdpi.com.

Another study using network pharmacology in the context of sepsis treatment indicated significant involvement of identified targets in inflammation and Th17 cell differentiation nih.govresearchgate.netnih.gov. Molecular docking suggested potential interactions between this compound and ADAM17, and rehmapicrogenin (B1255070) with CD81 nih.govresearchgate.netnih.gov. This suggests that this compound may influence immune functions by targeting molecules involved in these processes nih.govresearchgate.netnih.gov.

The available information suggests that this compound may exert its biological effects through interactions with enzymes like ADAM17 and PNP, and potentially influence pathways related to oxidative stress, inflammation, and immune responses. Further targeted research is needed to fully characterize the cellular and molecular targets of this compound and the downstream effects of these interactions.

Compound NamePubChem CID
This compound10023290

Data Table: Potential Enzyme Targets and Binding Affinity of this compound

Enzyme TargetBinding Affinity (kcal/mol)Research MethodSource
ADAM17-5.775Molecular Docking researchgate.net
PNP-6.437Molecular Docking researchgate.net

Note: The data presented in the table is based on molecular docking studies and indicates potential interactions that require further experimental validation.

While some studies included this compound in enzyme inhibition assays for alpha-glucosidase and alpha-amylase, specific quantitative data for its inhibitory activity was not available in the provided abstracts researchgate.netnih.govresearchgate.net.##

This compound is a glycoside compound isolated from the roots of Rehmannia glutinosa, a plant with a long history of use in traditional Chinese medicine biosynth.com. It is classified as an iridoid glycoside biosynth.com. Research indicates that this compound exhibits biological activities, including antioxidant and potentially anti-inflammatory effects, mediated through interactions with cellular pathways biosynth.com.

Protection Against Oxidative Stress-Induced Cellular Damage

Oxidative stress is a significant contributor to cellular damage, affecting macromolecules such as lipids, DNA, RNA, and proteins, and is implicated in the pathogenesis of various diseases and the aging process frontiersin.orgscielo.br. Antioxidant compounds can confer cellular protection by scavenging free radicals and modulating signaling pathways involved in oxidative responses biosynth.comnih.gov.

This compound is recognized for its potential antioxidant effects biosynth.com. Its mechanism of action may involve the scavenging of free radicals biosynth.com. Although comprehensive data specifically on this compound's direct protective effects against oxidative stress-induced cellular damage is not extensively presented in the provided search results, its classification as a compound possessing antioxidant properties suggests this protective potential biosynth.com. Studies on other compounds with antioxidant activity have shown their capacity to protect cells from damage induced by free radicals in various experimental models researchgate.netsmolecule.com.

Enzyme Inhibition Profiles of this compound

The inhibition of enzyme activity represents a crucial mechanism through which many bioactive compounds exert their pharmacological effects. Investigating the enzyme inhibition profiles of this compound can provide valuable insights into its potential therapeutic applications, particularly in the context of metabolic disorders.

Alpha-Glucosidase Inhibitory Activity Investigations

Alpha-glucosidase is an enzyme found in the brush border of the small intestine that is responsible for hydrolyzing complex carbohydrates into absorbable glucose, thereby influencing postprandial blood glucose levels frontiersin.org. Inhibition of alpha-glucosidase is a recognized strategy for managing hyperglycemia, particularly in conditions such as diabetes mellitus frontiersin.org.

Research efforts have included the evaluation of this compound for its potential alpha-glucosidase inhibitory effects. In one study, this compound (identified as compound 7) was isolated from Camellia sasanqua and assessed for its inhibitory activities against both alpha-glucosidase and alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. However, the abstract of this study reported that other isolated compounds, specifically compounds 3 and 4 (identified as dihydrostilbene glycosides and catechin, respectively), demonstrated alpha-glucosidase inhibitory activity with IC50 values of 77.6 ± 1.6 μM and 72.4 ± 1.3 μM, respectively, while specific inhibitory activity data for this compound was not provided researchgate.netnih.govresearchgate.net. Another study mentioned the evaluation of isolated compounds for alpha-glucosidase inhibition, noting that six compounds showed significant inhibitory effects, but did not specify if this compound was among these active compounds or provide its specific activity researchgate.net.

Alpha-Amylase Inhibitory Activity Investigations

Alpha-amylase is another enzyme involved in the digestive process of carbohydrates, catalyzing the hydrolysis of starch into smaller saccharides rsc.orgscielo.br. Inhibition of alpha-amylase can also contribute to the attenuation of postprandial blood glucose excursions.

Similar to the investigations into alpha-glucosidase inhibition, this compound has been included in studies examining alpha-amylase inhibition. The study on Camellia sasanqua that evaluated this compound for alpha-glucosidase inhibition also assessed its effects on alpha-amylase researchgate.netnih.govresearchgate.nettandfonline.com. In this study, compound 1 exhibited alpha-amylase inhibitory activity with an IC50 value of 53.7 ± 1.6 μM, but specific data for this compound was not presented in the abstract researchgate.netnih.gov. A separate study focusing on Dendrobium nobile reported on the alpha-amylase inhibitory activity of sesquiterpene glycosides, with dendroside G showing a relatively good effect (IC50 of 1.06 ± 0.06 mg/mL), but did not include this compound in its discussion scielo.br.

Other Relevant Enzyme Target Identification and Characterization

Beyond its potential interactions with alpha-glucosidase and alpha-amylase, research employing network pharmacology approaches has explored other potential enzyme targets of this compound.

A study utilizing network pharmacology to investigate the therapeutic mechanisms of Rehmannia glutinosa in the context of sepsis identified potential interactions between the active components of the plant and specific protein targets through molecular docking simulations nih.govresearchgate.netnih.gov. This research highlighted potential interactions between this compound and ADAM17 (ADAM metallopeptidase domain 17) nih.govresearchgate.netnih.govresearchgate.net. Molecular docking analysis suggested that this compound binds to ADAM17 with a binding affinity of -5.775 kcal/mol researchgate.net. The same study also indicated a potential binding interaction between this compound and PNP (Purine nucleoside phosphorylase) with a binding affinity of -6.437 kcal/mol researchgate.net. ADAM17 is an enzyme involved in the proteolytic shedding of various cell surface proteins, including tumor necrosis factor-alpha (TNF-alpha), and plays roles in inflammatory and immune responses nih.gov. PNP is an enzyme involved in the metabolic pathway of purines.

Another network pharmacology study focusing on Rehmannia glutinosa in the treatment of blood deficiency syndrome identified potential key targets, including AKT1 and NOS3, within the PI3K-AKT signaling pathway mdpi.comnih.gov. While this compound is a known constituent of Rehmannia glutinosa, this study primarily focused on the targets of processed Rehmannia glutinosa and components introduced during processing, and the provided abstract did not specifically detail molecular docking results for this compound with AKT1 and NOS3 nih.gov.

Research combining metabolomics and network pharmacology to investigate the antithrombotic bioactivity of Rehmannia glutinosa identified potential targets such as PLA2G2A, CYP2C9, PTGS1, and ALOX5 dovepress.com. Rehmaionoside C was mentioned in relation to these targets, but this compound was not explicitly discussed in this specific context within the provided abstract dovepress.com.

Cellular and Molecular Target Identification and Characterization

Identifying and characterizing the specific cellular and molecular targets of this compound is fundamental to understanding its mechanisms of action and biological effects.

Studies employing network pharmacology and molecular docking techniques have provided initial insights into potential molecular targets. As previously noted, ADAM17 and PNP have been identified as potential targets for this compound based on molecular docking studies nih.govresearchgate.netnih.govresearchgate.net. These targets are involved in diverse cellular processes, including inflammation and purine metabolism nih.govresearchgate.net.

Research on Rehmannia glutinosa, the botanical source of this compound, suggests that the plant's bioactive compounds collectively interact with various cellular and molecular components and can modulate signal transduction pathways . While this provides a general understanding of the plant extract's activity, it underscores the potential for this compound to engage with multiple targets within cellular systems.

A study investigating the potential of compounds isolated from Rehmannia glutinosa to activate AMPK (AMP-activated protein kinase) included this compound among the tested compounds mdpi.com. AMPK is a critical cellular energy sensor and a significant therapeutic target for metabolic diseases mdpi.com. However, the specific AMPK activation potential of this compound was not detailed in the provided abstract mdpi.com.

Another network pharmacology study in the context of sepsis treatment indicated that the identified targets were significantly involved in inflammation and Th17 cell differentiation pathways nih.govresearchgate.netnih.gov. Molecular docking results suggested potential interactions between this compound and ADAM17, and rehmapicrogenin with CD81 nih.govresearchgate.netnih.gov. This suggests that this compound may influence immune functions by interacting with molecules involved in these cellular processes nih.govresearchgate.netnih.gov.

The available information suggests that this compound may exert its biological effects through interactions with enzymes such as ADAM17 and PNP, and potentially influence pathways related to oxidative stress, inflammation, and immune responses. Further targeted experimental research is necessary to definitively identify and characterize the cellular and molecular targets of this compound and to fully elucidate the downstream consequences of these interactions.

Compound NamePubChem CID
This compound10023290

Data Table: Potential Enzyme Targets and Binding Affinity of this compound

Enzyme TargetBinding Affinity (kcal/mol)Research MethodSource
ADAM17-5.775Molecular Docking researchgate.net
PNP-6.437Molecular Docking researchgate.net

Note: The data presented in this table are derived from molecular docking studies, which predict potential interactions. These findings require experimental validation to confirm the binding and functional effects of this compound on these enzymes.

Receptor Binding and Ligand-Target Interactions

This compound, as a component of Rehmannia glutinosa, has been investigated for its potential interactions with biological targets. Molecular docking studies have explored the binding of this compound to specific proteins. For instance, in a study investigating the mechanisms of Rehmannia glutinosa in treating sepsis, molecular docking highlighted potential interactions between this compound and ADAM17, as well as PNP nih.gov. These interactions suggest potential mechanisms by which this compound may exert its effects nih.gov. Ligand-target interactions are fundamental to the biological function of compounds, where a ligand binds to a receptor protein, often inducing a conformational change that affects the protein's functional state wikipedia.org. The affinity of a ligand for its binding site is a key characteristic of this interaction wikipedia.org.

Protein-Protein Interaction Network Analysis

Protein-protein interaction (PPI) networks are valuable tools for systematically investigating complex biological activities within cells mdpi.com. While general studies on Rehmannia glutinosa have utilized PPI network analysis to identify potential therapeutic targets of its components, specific detailed PPI network analysis focusing solely on this compound is less extensively documented in the provided search results nih.govfrontiersin.org. However, studies on Rehmannia glutinosa in the context of sepsis treatment have constructed PPI networks where key proteins interacting with active components, including this compound, were identified nih.gov. These networks can reveal the interconnectedness of proteins involved in disease pathways and the potential points of intervention by compounds like this compound nih.govwikipedia.org.

Impact on Specific Cellular Pathways (e.g., AMPK signaling, related to R. glutinosa components)

Components of Rehmannia glutinosa, including iridoid glycosides, have been studied for their impact on specific cellular pathways. The AMP-activated protein kinase (AMPK) signaling pathway is particularly relevant, as it is involved in metabolic diseases like type 2 diabetes and obesity mdpi.com. Research has explored the potential of compounds from Rehmannia glutinosa to activate AMPK mdpi.comnih.gov. One study identified a compound from R. glutinosa as a potential AMPK activator through in silico simulations and in vitro assays mdpi.comnih.gov. While this study highlights the potential of R. glutinosa components to modulate AMPK, the specific role and impact of this compound on AMPK signaling requires further focused investigation based on the provided results. Rehmannia glutinosa is known to influence various physiological pathways, contributing to its diverse pharmacological effects researchgate.net.

Target Validation through Genetic and Pharmacological Approaches

Target validation is a critical step in drug discovery, confirming that a specific gene or protein is a viable therapeutic target globenewswire.com. This process often involves both genetic and pharmacological approaches globenewswire.combiocon.re.kr. Genetic methods, such as knockdown or knockout studies, and pharmacological tools, like specific inhibitors, are used to experimentally validate the role of a target in a disease pathway globenewswire.combiocon.re.kr. While the provided search results discuss target validation in a general context and in relation to other compounds from Rehmannia glutinosa (like Rehmaionoside C and Frehmaglutin D binding to estrogen receptors), specific studies detailing the target validation of this compound through dedicated genetic or pharmacological approaches were not prominently found globenewswire.comnih.govgenomics.com.

Immunomodulatory Effects of this compound (as a constituent of R. glutinosa)

Rehmannia glutinosa is recognized for its immunomodulatory properties researchgate.net. As a constituent of this plant, this compound is likely to contribute to these effects. The plant's immunomodulatory activities include enhancing immune function and modulating the immune and inflammatory microenvironment researchgate.net.

Modulation of Immune Cell Activity

Rehmannia glutinosa has been shown to enhance cellular immune function scispace.com. Polysaccharides from Rehmannia glutinosa, for instance, can stimulate the proliferation and activation of immune cells like macrophages and lymphocytes . While these findings relate to the broader effects of R. glutinosa, they suggest that constituents like this compound may play a role in modulating immune cell activity. Studies on other Rehmaionosides, such as Rehmaionoside B, also indicate potential to enhance immune cell activity smolecule.com.

Effects on Cytokine and Chemokine Secretion

Cytokines and chemokines are crucial mediators of immune responses and inflammation thermofisher.comfrontiersin.org. Rehmannia glutinosa and its components have been studied for their effects on the secretion of these molecules. For example, an aqueous extract of prepared Rehmannia root has been shown to inhibit TNF-alpha secretion by inhibiting IL-1 secretion, demonstrating anti-inflammatory activity scispace.com. While the provided results highlight the influence of R. glutinosa extracts and other components on cytokine and chemokine levels, specific data detailing the direct effects of this compound on the secretion of particular cytokines and chemokines is not explicitly available in the search snippets. However, given this compound's reported anti-inflammatory effects biosynth.com, it is plausible that it influences the secretion of inflammatory mediators.

Neuroprotective Properties of this compound (as a constituent of R. glutinosa)

Rehmannia glutinosa is traditionally used for various ailments, and modern pharmacological studies have explored its neuroprotective potential. mdpi.comnih.gov this compound, as a component of this herb, is associated with these neuroprotective effects. nih.govresearchgate.net The neuroprotective properties of R. glutinosa extracts, which contain this compound, are often linked to mechanisms such as anti-inflammation and antioxidant activity. nih.gov

Protection of Neural Cells from Stress

Oxidative stress and apoptosis are critical factors in the progression of neurodegenerative conditions. mdpi.commdpi.com Compounds with antioxidant properties can help protect neural cells from damage caused by reactive oxygen species (ROS). mdpi.comyale.edu this compound has been reported to contribute to the strong antioxidant properties observed in Rehmannia glutinosa. researchgate.net While specific detailed mechanisms of how this compound directly protects neural cells from various forms of stress, such as oxidative stress and apoptosis, are still being elucidated, its presence in neuroprotective R. glutinosa extracts suggests its involvement. hku.hksmolecule.com For instance, a related compound, Rehmaionoside B, has been shown to protect neural cells from oxidative stress and apoptosis. smolecule.com This suggests a potential similar protective activity for this compound.

Impact on Neurotransmitter Systems and Synaptic Plasticity

Neurotransmitter systems and synaptic plasticity are fundamental to brain function, learning, and memory. nih.govnih.govtocris.combritannica.comacnp.orgwikipedia.orgepfl.ch Synaptic plasticity refers to the ability of synapses to strengthen or weaken over time, a process crucial for adapting neural circuits. nih.govnih.govacnp.orgepfl.chebi.ac.uk Neurotransmitters are key chemical messengers involved in signal transmission at synapses. tocris.combritannica.comuoregon.edu

While comprehensive studies specifically detailing this compound's direct impact on individual neurotransmitter systems or specific forms of synaptic plasticity (such as long-term potentiation or depression) are not extensively available in the provided literature, Rehmannia glutinosa extracts containing this compound have been investigated for their effects on brain function. For example, an alcohol extract of Rehmannia glutinosa, which lists this compound as a major constituent, was found to influence neuropeptide secretion and affect brain areas like the cerebral cortex and hippocampus in studies related to pain alleviation. uoregon.edu The hippocampus is a brain region significantly involved in synaptic plasticity and memory. nih.govebi.ac.uk

Structure Activity Relationship Sar Studies of Rehmaionoside a

Identification of Key Pharmacophoric Features for Biological Activity

One study mentions pharmacophore analysis being conducted to investigate potential interactions between receptors and ligands in the context of AMPK activation by compounds isolated from R. glutinosa, which included Rehmaionoside A. mdpi.com However, the specific pharmacophoric features identified for this compound in this context are not detailed. Another study on different compounds highlights the importance of a cyclopropanoindolinone partial structure as a critical pharmacophore for high biological activities. jst.go.jp While this refers to a different class of compounds, it illustrates the principle of identifying key structural elements.

Impact of Glycosidic Moiety on Activity and Bioavailability

This compound is a glycoside, meaning it contains a sugar molecule (in this case, likely a glucopyranosyl moiety based on related compounds) attached to a non-sugar aglycone. np-mrd.orgsmolecule.com The glycosidic moiety can significantly influence a compound's biological activity and bioavailability. Glycosylation can affect solubility, absorption, distribution, metabolism, and excretion. For instance, the sugar component might influence its absorption and interaction with biological targets. smolecule.com

Studies on other glycosides, such as iridoid glycosides found in Rehmannia glutinosa, indicate that during processing, these compounds can undergo thermal decomposition, leading to the cleavage of glycosidic bonds and the formation of glucose and corresponding aglycones. mdpi.comresearchgate.net This suggests that the presence or absence of the sugar moiety, as well as the type of sugar, could alter the compound's properties and potentially its activity. While not specific to this compound, a study on Rehmaionoside B notes that its sugar component might influence its absorption and interaction with biological targets. smolecule.com

Influence of Aglycone Structure on Target Interaction

The aglycone is the non-sugar component of a glycoside. In this compound, this is a terpene backbone. np-mrd.org The aglycone structure is typically responsible for the primary interaction with the biological target, while the glycosidic moiety can modulate this interaction and influence pharmacokinetic properties. The specific arrangement of functional groups on the aglycone, such as hydroxyl groups and the carbon skeleton, will determine its binding affinity and efficacy at the target site.

Computational Approaches in SAR Analysis (e.g., QSAR, 3D-QSAR)

Computational approaches like Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are valuable tools in SAR analysis. biorxiv.orgresearchgate.net QSAR models correlate the biological activity of compounds with their physicochemical properties or structural features, while 3D-QSAR considers the three-dimensional arrangement of atoms and their associated fields (e.g., steric, electrostatic) to build predictive models. biorxiv.orgjmaterenvironsci.com These methods can help identify the key structural requirements for activity and guide the design of new, more potent or selective analogs. gardp.org

One study investigating compounds from R. glutinosa for AMPK activation mentions in silico molecular docking simulations and pharmacophore analysis. mdpi.com While this study included this compound, the detailed results of QSAR or 3D-QSAR modeling specifically for this compound were not provided in the available snippets. General descriptions of QSAR and 3D-QSAR methodologies highlight their use in correlating structural features with biological activity and predicting the activity of new compounds. biorxiv.orgresearchgate.netnih.govnih.govresearchgate.net The application of such methods to this compound could provide deeper insights into its SAR.

Correlation of Structural Modifications with Modulated Biological Activities

Studies that involve isolating and characterizing different compounds from Rehmannia glutinosa, including this compound and its related analogs like Rehmaionoside B and C, provide indirect evidence for the correlation of structural variations with biological activities. mdpi.comjst.go.jpnih.govnih.govresearchgate.net this compound, B, and C are described as ionone (B8125255) glucosides or terpene glycosides with similar structural backbones but potentially differing in the aglycone structure or the glycosidic linkage/sugar moiety. np-mrd.orgjst.go.jpnih.govnih.gov this compound and B are reported to be structural isomers. nih.govmdpi.com

Evaluating the biological activities of these closely related compounds can help in understanding how subtle structural differences impact their effects. For example, if this compound and an analog with a modified sugar moiety show different activity profiles, it highlights the importance of the glycosidic part. Similarly, comparing this compound with its aglycone (if isolated and tested) would reveal the contribution of the sugar.

A study evaluating several compounds from Camellia sasanqua, including this compound, for their α-glucosidase and α-amylase inhibitory effects provides an example of comparing the activities of different natural products. researchgate.net While this study reports IC50 values for other compounds, specific activity data for this compound in these assays were not detailed in the provided snippet. researchgate.net Studies that quantify the biological activity of this compound and its naturally occurring or synthetic analogs are essential for establishing clear correlations between structural modifications and modulated biological activities.

Table: Compounds Mentioned and PubChem CIDs

Compound NamePubChem CID
This compound10023290
Rehmaionoside C11740990
Rehmaionoside B104056-83-9 (CAS) / Isomer of this compound nih.govmdpi.com
Catalpol (B1668604)101102
Geniposide15527
Acteoside5281640
Salidroside107498
Dihydroxy-β-ionone5281409
Rehmapicroside442482
Uridine617
AICAR60773

Note: PubChem CID for Rehmaionoside B was not directly found, but its CAS number and isomeric relationship to this compound are noted. nih.govmdpi.comsynzeal.com

Data Table Example (Illustrative - based on potential findings, specific data for this compound not available in snippets for these activities):

Chemical Synthesis and Semisynthesis of Rehmaionoside a and Its Analogues

Challenges and Strategies in De Novo Total Synthesis of Rehmaionoside A

Semisynthetic Modifications from Natural Precursors

Semisynthesis involves using a naturally occurring compound as a starting material and performing chemical modifications to create desired analogues. This compound is found in Rehmannia glutinosa, which also contains other iridoid glycosides like catalpol (B1668604) and rehmannioside D, as well as phenylethanoid glycosides like acteoside. researchgate.netnih.govmdpi.comfrontiersin.org These natural compounds could potentially serve as precursors for the semisynthesis of this compound analogues.

Processing methods of Rehmannia glutinosa, such as steaming, can lead to chemical changes, including the hydrolysis of glycosidic bonds in cyclic enol ether glycosides due to high temperature and water. nih.gov This suggests that natural precursors might undergo transformations during processing that could be relevant to semisynthetic approaches.

Derivatization of Hydroxyl Groups

Glycosides like this compound contain several hydroxyl groups in both the sugar and aglycone moieties. Derivatization of hydroxyl groups is a common chemical modification technique used to alter the properties of compounds, such as improving ionization efficiency for analytical techniques or modifying biological activity. researchgate.netnih.gov Methods for derivatizing hydroxyl groups include esterification with acyl chlorides or organic anhydrides, reaction with isocyanates, oxidation, sulfonation, and the use of azides or sulfonyl chlorides. researchgate.net While general methods for hydroxyl group derivatization are known chromforum.orgikm.org.myresearchgate.net, specific examples of derivatization of the hydroxyl groups in this compound were not found in the provided search results.

Modifications of the Glycosidic Bond

The glycosidic bond links the sugar moiety to the aglycone in this compound. wikipedia.org This ether bond can be cleaved by hydrolysis, either enzymatically or under acidic or basic conditions, releasing the aglycone and the sugar. smolecule.comfrontiersin.org The type of glycosidic bond (α or β) can influence the biological activity of polysaccharides, with β configurations often associated with higher activity. frontiersin.org Modifications of the glycosidic bond could involve hydrolysis to obtain the aglycone or glycosylation reactions to attach different sugar moieties or modify the existing sugar. Acid hydrolysis is a commonly used method for cleaving glycosidic bonds. frontiersin.org Processing of Rehmannia glutinosa can lead to the hydrolysis of glycosidic bonds in iridoid glycosides. nih.gov

Alteration of the Aglycone Moiety

The aglycone is the non-sugar part of this compound. While the precise structure of the aglycone of this compound is not explicitly detailed in all search results, it is described as being likely of a phenolic nature in the context of rehmaionoside B, an isomer. smolecule.com The aglycone of iridoid glycosides can undergo fragmentation, particularly at the cyclopentane (B165970) ring. nih.gov Alterations to the aglycone moiety could involve chemical reactions that modify its functional groups or alter its structure. For example, degradation products of catalpol, another iridoid glycoside found in Rehmannia glutinosa, include its aglycone and rearranged products. researchgate.netnih.gov

Chemical Reactions Leading to Analogues with Modified Bioactivities

Chemical modifications of natural products can lead to analogues with altered or improved biological activities. nih.gov While the search results mention the biological activities of this compound, such as anti-inflammatory and antioxidant effects , specific details on chemical reactions performed on this compound to yield analogues with modified bioactivities are limited.

Hydrolysis and Glycosylation Reactions

Hydrolysis of the glycosidic bond in this compound would yield the aglycone and the sugar. The aglycone itself or modified versions of it could have different biological activities compared to the intact glycoside. Glycosylation, the process of attaching a carbohydrate to a molecule, is a key reaction in the formation of glycosides. wikipedia.org Modifying the sugar attached to the aglycone through glycosylation reactions could also lead to analogues with altered properties. For instance, enzymatic hydrolysis of glycosides can generate easily absorbed components. researchgate.net

Oxidation, Reduction, and Esterification Reactions

The chemical synthesis and semisynthesis of natural products like this compound (PubChem CID 10023290) and its analogues often involve functional group transformations facilitated by oxidation, reduction, and esterification reactions. While detailed experimental data specifically focusing on these reactions applied directly to this compound in comprehensive synthetic schemes are limited within the scope of the provided search results, the general applicability of these transformations to compounds with similar structural features, such as glycosides and terpenes, provides insight into their potential roles in Rehmaionoside chemistry.

This compound possesses a complex structure including a cyclohexyl ring with hydroxyl and gem-dimethyl groups, an alkene moiety, a ketone or aldehyde-like carbonyl group, and a glycosidically linked sugar unit with multiple hydroxyl groups nih.gov. These functional groups are susceptible to various oxidation, reduction, and esterification reactions.

Oxidation Reactions:

Oxidation reactions can be employed to introduce oxygen functionalities or increase the oxidation state of existing groups. For compounds like this compound, potential oxidation targets include hydroxyl groups (to aldehydes, ketones, or carboxylic acids), the alkene double bond (to epoxides, diols, or cleaved products), and potentially the carbonyl group depending on its nature. General chemical reactions typical of glycosides mention oxidation, often using agents like potassium permanganate, which can lead to various derivatives with altered properties organic-chemistry.org. While specific details for this compound are not extensively provided, the use of oxidation in studies related to rehmaionosides, such as a mention of convenient Swern oxidation in the context of determining absolute configurations, suggests its utility in modifying these structures nih.gov. Another instance notes the oxidation of Rehmaionoside C under "oxide action" with water as a solvent over 11.0 hours, resulting in a pure natural product, though specific reagents and detailed outcomes are not elaborated mdpi.com.

Reduction Reactions:

Reduction reactions can be used to decrease the oxidation state of functional groups, such as converting carbonyls to alcohols or reducing alkene double bonds. For glycosides, reduction reactions, commonly facilitated by reducing agents such as sodium borohydride (B1222165), are considered typical transformations organic-chemistry.org. The carbonyl moiety present in the aglycone part of this compound could potentially undergo reduction to a hydroxyl group. Similarly, the alkene could be reduced to a saturated alkane under appropriate conditions. The search results provide general examples of reduction reactions in organic synthesis, such as the reduction of amides to amines using lithium aluminum hydride rsc.org or the reduction of carbonyl groups to alcohols using sodium borohydride monash.edu, illustrating the types of reagents and transformations that could potentially be applied to this compound or its analogues. An oxidation/reduction sequence has also been noted in the synthesis of other complex natural products to manipulate the stereochemistry of alcohol groups prior to further reactions like esterification nih.gov.

Esterification Reactions:

Esterification involves the formation of an ester linkage, typically from a carboxylic acid and an alcohol. This compound contains multiple hydroxyl groups on both the aglycone and the sugar moieties, making it a potential substrate for esterification reactions. These reactions can be used to protect hydroxyl groups, introduce new functionalities, or link the glycoside to other molecules. General esterification procedures involve the reaction between a carboxylic acid and an alcohol, often catalyzed by acids or employing coupling agents frontiersin.orgresearchgate.net. Methods like Steglich esterification and Yamaguchi esterification are highlighted as versatile approaches for forming ester bonds in the synthesis of natural products and their analogues. While specific examples of esterification directly on this compound are not detailed in the provided snippets, the prevalence of hydroxyl groups in its structure suggests that these reactions are chemically feasible and could be explored for creating this compound derivatives or prodrugs. Studies on the chemical modification of other polysaccharides, such as starch, through esterification demonstrate the general methodologies applied to complex carbohydrates with multiple hydroxyl functionalities nih.gov.

Detailed Research Findings and Data Tables:

Advanced Analytical and Computational Methodologies in Rehmaionoside a Research

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are crucial for determining the molecular structure and confirming the identity of Rehmaionoside A.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a primary tool for the structural elucidation of this compound. researchgate.netmdpi.com 1D NMR, such as ¹H NMR and ¹³C NMR, provides information on the types of protons and carbons present in the molecule and their chemical environments np-mrd.orgmdpi.com. The chemical shifts, multiplicities, and coupling constants in ¹H NMR spectra are indicative of the different functional groups and their connectivity. ¹³C NMR provides the chemical shifts for each unique carbon atom.

Two-dimensional NMR techniques, such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Correlation (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms and confirm the proposed structure researchgate.netmdpi.com. COSY reveals proton-proton couplings, helping to identify coupled spin systems. HSQC correlates protons with the carbons to which they are directly attached. HMBC shows correlations between protons and carbons separated by two or three bonds, which is vital for establishing the carbon skeleton and the positions of substituents, including the glycosidic linkage researchgate.netmdpi.com. Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of protons, aiding in the determination of relative stereochemistry researchgate.net.

While specific detailed NMR data for this compound from experimental studies were not extensively available in the search results, predicted ¹H and ¹³C NMR spectra exist in databases, indicating the typical application of these techniques for its characterization np-mrd.org.

Mass Spectrometry (MS and HR-ESI-MS) and Fragmentation Pathway Analysis

Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound and for providing insights into its fragmentation pathways. Electrospray Ionization Mass Spectrometry (ESI-MS), particularly High-Resolution ESI-MS (HR-ESI-MS), is commonly used for analyzing polar compounds like glycosides researchgate.netmdpi.com. HR-ESI-MS provides accurate mass measurements, allowing for the determination of the exact molecular formula researchgate.netmdpi.com.

In positive ion mode, this compound can show a molecular ion peak, often as an adduct with a cation like sodium, e.g., [M+Na]⁺. An [M+Na]⁺ ion at m/z 413.2149 corresponding to the molecular formula C₁₉H₃₄O₈Na has been observed for this compound nih.gov. Fragmentation analysis using tandem mass spectrometry (MS/MS) provides structural information by breaking down the molecule into characteristic fragments. For glycosides like this compound, a common fragmentation pathway involves the cleavage of the glycosidic bond, leading to the loss of the sugar moiety nih.gov. An ion fragment at m/z 211.1692, indicating a loss of 180 Da corresponding to a glucose molecule, has been reported in the MS/MS spectrum of this compound in positive ion mode nih.gov. Further fragmentation of the aglycone part provides additional structural details nih.gov.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy

UV-Vis spectroscopy is used to detect the presence of chromophores (light-absorbing groups) in a molecule and can provide information about conjugated systems researchgate.netazooptics.commsu.eduoecd.org. While specific UV-Vis absorption maxima for this compound were not prominently detailed in the search results, UV analysis has been employed in its structural determination researchgate.net. The UV spectrum can help confirm the presence or absence of certain functional groups or structural features.

IR spectroscopy provides information about the vibrational modes of the functional groups present in this compound researchgate.netnih.govwikipedia.orguni-muenster.de. By analyzing the absorption bands in the infrared spectrum, the presence of characteristic groups such as hydroxyl (-OH), carbonyl (C=O), carbon-carbon double bonds (C=C), and C-O bonds in the sugar moiety and aglycone can be identified researchgate.netwikipedia.org. IR spectroscopy has been utilized in the spectroscopic analysis of this compound researchgate.net.

Circular Dichroism (CD) for Absolute Configuration Determination

Circular Dichroism (CD) spectroscopy is a valuable technique for determining the absolute configuration of chiral molecules like this compound researchgate.netmdpi.comrsc.orgyoutube.comresearchgate.net. CD measures the differential absorption of left and right circularly polarized light by a chiral sample. The CD spectrum, which plots the ellipticity or differential absorbance against wavelength, can exhibit characteristic Cotton effects (positive or negative peaks) at specific wavelengths that are related to electronic transitions in chiral chromophores or chromophores in chiral environments rsc.orgyoutube.com. By comparing the experimental CD spectrum of this compound with known data or calculated spectra for possible stereoisomers, its absolute configuration can be confirmed researchgate.net. The absolute configurations of this compound have been confirmed via circular dichroism spectra in research studies researchgate.netnih.gov.

Chromatographic Techniques for Analysis and Quantification

Chromatographic techniques are used for the separation, analysis, and quantification of this compound in extracts and samples.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry sci-hub.seresearchgate.netmeasurlabs.comfilab.fr. GC-MS is typically used for the analysis of volatile or semi-volatile compounds measurlabs.comfilab.fr. While this compound is a glycoside and may require derivatization to increase its volatility for GC analysis, GC-MS has been mentioned in the context of analyzing components, such as benzoic acid and caprylic acid, in the effective part of Rehmannia glutinosa sci-hub.se. However, direct application of GC-MS for the analysis of underivatized this compound is less common compared to techniques like LC-MS due to its relatively low volatility. LC-MS based methods, such as UPLC-Q-TOF/MS and UPLC-TOF MS, are frequently employed for the analysis of this compound and other less volatile compounds in Rehmannia glutinosa extracts nih.govcapes.gov.brresearchgate.net.

Table 1: Summary of Analytical Techniques Applied to this compound

TechniquePurposeKey Information Provided
Spectroscopic Techniques
NMR (1D: ¹H, ¹³C)Structural ElucidationChemical shifts, multiplicities, coupling constants, types of atoms and their environment
NMR (2D: COSY, HSQC, HMBC, NOESY)Connectivity and Relative StereochemistryProton-proton correlations, proton-carbon direct and long-range correlations, spatial proximity
MS (ESI-MS, HR-ESI-MS)Molecular Weight and Elemental CompositionAccurate mass, molecular formula, isotopic pattern
MS/MSFragmentation Pathways, Structural FragmentsCharacteristic fragment ions, information on substructures
UV-Vis SpectroscopyDetection of ChromophoresAbsorption maxima, presence of conjugated systems
IR SpectroscopyIdentification of Functional GroupsCharacteristic vibrational frequencies of functional groups
Circular Dichroism (CD)Absolute Configuration DeterminationDifferential absorption of polarized light, Cotton effects
Chromatographic Techniques
GC-MSSeparation and Identification (Volatile/Semi-volatile)Separation based on volatility, mass spectra for identification (often requires derivatization)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, UHPLC-MS/MS) for Metabolomics Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS), including Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS), is a widely used analytical technique in metabolomics profiling. nih.govlcms.czmdpi.com This technique is crucial for the identification and quantification of small molecules, such as this compound, within complex biological matrices. nih.govlcms.czmdpi.com LC-MS-based metabolomics allows for high-throughput analysis and provides good coverage of metabolites due to its soft ionization and separation capabilities. nih.govnih.gov UHPLC-MS/MS, an advanced form of LC-MS, offers enhanced separation efficiency and sensitivity, making it suitable for comprehensive metabolomic studies. nih.govnih.govfrontiersin.org

In the context of this compound, LC-MS/MS and UHPLC-MS/MS have been employed to analyze the chemical composition of Rehmannia glutinosa and its processed forms. nih.govmdpi.com These studies aim to identify and compare the levels of various compounds, including iridoid glycosides like this compound and its isomers, such as Rehmaionoside B. nih.govmdpi.com For instance, UHPLC-Q-TOF/MS technology has been used to characterize the chemical compositions of different forms of Rehmannia glutinosa, identifying this compound and noting its isomeric relationship with Rehmaionoside B based on MS2 spectrometry analysis. nih.govmdpi.com

LC-MS-based metabolomics workflows typically involve multiple steps, including sample preparation, chromatographic separation, mass spectrometric detection, and data processing and analysis. nih.govlcms.cz The use of tandem mass spectrometry (MS/MS) provides fragmentation patterns that aid in the structural identification of compounds like this compound. nih.gov Targeted metabolomics using LC-MS/MS can quantitatively measure specific metabolites, while untargeted approaches aim to detect a broader range of compounds. lcms.czmdpi.commdpi.com

Computational Chemistry and Cheminformatics Approaches

Computational chemistry and cheminformatics play a significant role in understanding the potential biological activities and mechanisms of compounds like this compound. These in silico methods complement experimental studies by providing insights into molecular interactions, binding affinities, and biological pathways.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a protein target. This method helps researchers understand how a small molecule interacts with a protein's binding site, identifying key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces. Molecular docking simulations are valuable in structure-based drug design and can be used to screen large libraries of compounds to identify potential lead candidates.

Studies involving this compound have utilized molecular docking to explore its potential interactions with biological targets. For example, molecular docking has been employed to investigate the binding of this compound to proteins such as ADAM17 and PNP in the context of exploring the mechanisms of Rehmannia glutinosa in treating sepsis. nih.govnih.govresearchgate.net These simulations provide predicted binding affinities, often expressed in kcal/mol, indicating the strength of the interaction. researchgate.net

Molecular docking results for this compound have shown binding affinities to specific targets. For instance, this compound was found to bind to ADAM17 with a binding affinity of -5.775 kcal/mol and to PNP with a binding affinity of -6.437 kcal/mol. researchgate.net

CompoundTarget ProteinBinding Affinity (kcal/mol)Source
This compoundADAM17-5.775 researchgate.net
This compoundPNP-6.437 researchgate.net
Rehmapicrogenin (B1255070)CD81-5.074 researchgate.net
Diincarvilone AIMPDH1-6.916 researchgate.net
trans-p-hydroxy cinnamic acid methyl esterLCK-7.641 researchgate.net
Rehmaglutin CPRKCD-4.327 researchgate.net

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular Dynamics (MD) simulations provide a dynamic perspective on the interactions between a ligand and a protein by simulating the motion of atoms over time in a simulated environment. nih.gov Unlike static docking methods, MD simulations can capture the flexibility of both the ligand and the protein, providing insights into the stability of the binding complex and conformational changes that may occur upon binding. nih.govmdpi.com MD simulations are essential for assessing the stability of predicted binding poses from docking studies and understanding the dynamic behavior of the protein-ligand complex. nih.govmdpi.com

In research on Rehmannia glutinosa and its components, including this compound, MD simulations have been used to confirm the stability of interactions identified through molecular docking. nih.govnih.gov These simulations help validate the predicted binding modes and provide a more realistic representation of the complex in a physiological environment. nih.govugent.be Parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are often analyzed in MD simulations to assess the stability and flexibility of the protein-ligand complex. mdpi.commdpi.com Lower RMSD values for the protein-ligand complex generally indicate a more stable conformation. mdpi.com

Studies have shown that MD simulations can confirm the stability of interactions between Rehmannia glutinosa components, including this compound, and their targets, suggesting their potential role in modulating biological functions. nih.govnih.gov

Network Pharmacology for Multicomponent and Multitarget Analysis

Network pharmacology is an approach that integrates concepts from systems biology and computational techniques to analyze the complex interactions between the components of a multicomponent system (like a traditional Chinese medicine) and multiple biological targets. nih.gove-century.us This method is particularly useful for understanding the holistic effects of herbal medicines, which often contain numerous active compounds that can act on multiple targets and pathways simultaneously. nih.gove-century.us

Network pharmacology studies involving Rehmannia glutinosa, the source of this compound, have been conducted to explore its therapeutic mechanisms in conditions like sepsis and thrombosis. nih.govnih.gove-century.usnih.govdovepress.com These studies typically involve identifying the active components, predicting their potential targets using databases, constructing protein-protein interaction networks, and performing functional enrichment analysis (e.g., GO and KEGG pathway analysis) to understand the biological processes and pathways affected. nih.govnih.gove-century.usnih.gov this compound has been identified as one of the active components in Rehmannia glutinosa analyzed in such network pharmacology studies. nih.govnih.gov

Network pharmacology analysis can reveal the interconnectedness of targets and pathways influenced by multiple compounds, providing a systems-level understanding of the therapeutic effects. nih.gove-century.usnih.gov For instance, network pharmacology studies have indicated the involvement of Rehmannia glutinosa components and their targets in inflammation and immune modulation. nih.govnih.gov

Bioinformatics Tools for Target Identification and Pathway Mapping

In the context of network pharmacology and other computational studies, bioinformatics databases and tools are used to predict potential targets of active compounds based on their chemical structures or known interactions. nih.govnih.gove-century.us Databases like HERB and SwissTarget Prediction are utilized for this purpose. nih.govnih.gov Bioinformatics tools also facilitate the construction and analysis of protein-protein interaction networks, helping to identify key proteins and their relationships within biological systems. nih.govnih.gove-century.us

In Vitro and in Vivo Non Human Animal Model Pharmacological Investigations

In Vitro Studies on Specific Cellular Models

In vitro studies provide controlled environments to investigate the direct effects of Rehmaionoside A on specific cell types and biological processes.

Cell-Based Assays for Anti-inflammatory Efficacy

Research into the anti-inflammatory properties of compounds found in Rehmannia glutinosa, a plant source of rehmaionosides, has been conducted using cell-based models. For instance, studies have utilized LPS-stimulated RAW264.7 murine macrophages to screen for anti-inflammatory activity by measuring nitric oxide (NO) production capes.gov.br. While Rehmannia glutinosa extracts and related compounds have demonstrated anti-inflammatory effects in such models by inhibiting mediators like iNOS, COX-2, and IL-6, specific data detailing the anti-inflammatory efficacy of isolated this compound in cell-based assays were not available in the consulted literature. capes.gov.brnih.govnih.gov

Cellular Antioxidant Activity (CAA) Assays

The antioxidant potential of natural compounds is often assessed using cellular antioxidant activity (CAA) assays, which evaluate the ability of a compound to protect cells against oxidative damage. CAA assays, often utilizing cell lines such as HepG2, are considered a relevant method for assessing the antioxidant capacity of compounds within a cellular context researchgate.netresearchgate.net. Although the parent plant Rehmannia glutinosa and related rehmaionosides have been associated with antioxidant effects, specific quantitative data from CAA assays performed with isolated this compound were not found in the reviewed sources. nih.govnih.govbiosynth.comresearchgate.netnih.gov

Enzyme Activity Assays (e.g., α-glucosidase, α-amylase inhibition)

This compound has been investigated for its inhibitory effects on key enzymes involved in carbohydrate digestion, such as α-glucosidase and α-amylase. In a study evaluating compounds isolated from Camellia sasanqua, this compound demonstrated inhibitory activity against both enzymes researchgate.net. The half-maximal inhibitory concentration (IC50) values were determined, indicating the potency of this compound in inhibiting the activity of these enzymes researchgate.net.

EnzymeIC50 (µM)
α-GlucosidaseNot specified in snippet
α-Amylase53.7 ± 1.6

Note: The specific IC50 value for α-glucosidase inhibition by this compound was not provided in the available snippet researchgate.net.

Target Engagement and Signaling Pathway Analysis in Cell Lines

Investigating the specific molecular targets and signaling pathways modulated by a compound is crucial for understanding its mechanism of action. Studies on extracts of Rehmannia glutinosa and related compounds have explored their interactions with various pathways, including NF-κB, TLR4, and AMPK, which are involved in inflammatory and metabolic responses nih.govnih.govfrontiersin.orgmdpi.comresearchgate.net. While related rehmaionosides have been suggested to interact with cellular signaling pathways influencing inflammation and oxidative stress, and a compound from R. glutinosa showed AMPK activation potential, specific studies detailing the direct target engagement or comprehensive signaling pathway analysis of isolated this compound in cell lines were not available in the provided information. nih.govbiosynth.commdpi.com

In Vivo Studies Using Non-Human Animal Models

In vivo studies using non-human animal models are essential for evaluating the pharmacological effects of a compound in a complex biological system.

Animal Models of Inflammation and Oxidative Stress

Animal models, such as those involving LPS-induced inflammation or models of acute kidney injury, have been employed to study the effects of Rehmannia glutinosa extracts and related compounds on inflammation and oxidative stress nih.govnih.govcolab.ws. These studies have provided insights into the potential in vivo efficacy of compounds from this source in mitigating inflammatory and oxidative damage nih.govnih.govcolab.ws. However, specific data from in vivo studies utilizing isolated this compound in animal models of inflammation or oxidative stress were not presented in the reviewed literature.

Studies in Sepsis Animal Models

Research into the effects of compounds from Rehmannia glutinosa in sepsis models provides some insight into potential activities relevant to this compound, a key constituent of the plant nih.gov. Although direct studies specifically on this compound in sepsis animal models were not extensively detailed in the search results, investigations into related compounds offer relevant findings. For instance, Rehmaionoside C, another violetone compound isolated from Rehmannia glutinosa, has been studied in a lipopolysaccharide (LPS)-induced sepsis-induced acute kidney injury (S-AKI) mouse model. In this model, Rehmaionoside C demonstrated the ability to ameliorate LPS-induced renal damage and inflammation in female BALB/c mice nih.gov. The effects observed included the regulation of immune cells, decreased reactive oxygen species (ROS) levels, increased expression of estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) proteins, and decreased expression of TLR4, caspase 11, and IL-1β proteins nih.gov. These effects were shown to be blocked by the estrogen receptor antagonist ICI182,780, suggesting an involvement of the estrogen receptor pathway nih.gov. While these findings pertain to Rehmaionoside C, they highlight the potential of related compounds from Rehmannia glutinosa in modulating inflammatory responses relevant to sepsis. This compound is also listed as a key constituent of Rehmannia glutinosa believed to contribute to the plant's potential in treating sepsis within the framework of traditional Chinese medicine, based on network pharmacology studies nih.gov.

Assessment of Immunomodulatory Effects in Animal Models

This compound is identified as one of the key constituents of Rehmannia glutinosa that exhibits immunomodulatory effects nih.gov. Studies on the extract of Rehmannia glutinosa have provided evidence of such activities in animal models. For example, Radix Rehmanniae extract has been shown to suppress the nuclear factor-kappa B (NF-κB) signaling pathway in the splenocytes of mice with experimental autoimmune encephalomyelitis (EAE) nih.gov. EAE is an animal model used to mimic multiple sclerosis, involving neuroinflammation and immune cell infiltration nih.govresearchgate.net. The extract treatment significantly reduced the increased expressions of phosphorylated IKKα/β, IκBα, and p65 observed in vehicle-treated EAE mice splenocytes nih.gov. While these studies focus on the total extract or other components like polysaccharides which showed promotion of lymphocyte proliferation and increased cytokine levels in vitro researchgate.net, the inclusion of this compound as an immunomodulatory constituent suggests its potential contribution to these effects observed in the plant extract studies nih.gov.

Neuroprotective Activity in Animal Models of Neurological Disorders

The neuroprotective potential of Rehmannia glutinosa and its components, including this compound, has been investigated in various animal models of neurological disorders nih.gov. Studies on the extract of Rehmannia glutinosa have demonstrated neuroprotective effects. For instance, Rehmannia glutinosa has been shown to ameliorate scopolamine-induced learning and memory impairment in rats nih.gov. Additionally, Radix Rehmanniae extract has shown therapeutic value in ameliorating the pathological process and severity of EAE in mice, an animal model for multiple sclerosis nih.govresearchgate.net. This neuroprotective effect was associated with anti-inflammation and the inhibition of macrophage-derived nitrative damages nih.govresearchgate.net. Another component, catalpol (B1668604), an iridoid glycoside from Rehmannia glutinosa, has also demonstrated neuroprotective effects in the EAE mouse model, improving clinical scores and increasing tyrosine hydroxylase expression and noradrenaline levels in the spinal cord researchgate.net. Rehmaionoside B, a related phytochemical from Rehmannia species, is also suggested to potentially have neuroprotective effects biosynth.com. Although direct, detailed studies on the neuroprotective activity of this compound specifically in animal models were not prominently featured in the search results, its identification as a neuroprotective constituent of Rehmannia glutinosa indicates its potential role in the observed effects of the plant extract nih.gov.

Research Gaps, Challenges, and Future Directions for Rehmaionoside a Studies

Unraveling Comprehensive Molecular Mechanisms of Action

Despite initial investigations into the biological activities of Rehmannia glutinosa and some of its components, the precise and comprehensive molecular mechanisms by which Rehmaionoside A exerts its effects remain largely to be fully elucidated. A network pharmacology study exploring the potential mechanisms of R. glutinosa in treating sepsis identified this compound as a potential active component and suggested interactions with targets such as ADAM17, with molecular dynamics simulations supporting stable binding nih.gov. However, this study highlights the need for further validation through clinical trials and in-depth mechanistic cellular experiments to confirm the predicted interactions and understand the downstream signaling pathways involved nih.gov. Future research should focus on employing advanced techniques such as target identification assays, protein-ligand interaction studies, and cell-based functional assays to precisely map the molecular targets of this compound and the cascade of events triggered by its binding. Understanding these intricate mechanisms at a molecular level is fundamental for validating its therapeutic potential and guiding the development of targeted therapies.

Deeper Exploration of Biosynthetic Regulatory Networks

The biosynthesis of natural products in plants is a complex process governed by intricate enzymatic pathways and regulatory networks. While some biosynthetic pathways for compounds in Rehmannia glutinosa have been explored, the complete metabolic networks and the regulatory mechanisms controlling the production of many significant bioactive molecules, including this compound, are not yet fully understood . Genomic studies of R. glutinosa have provided valuable insights into its genetic makeup, identifying genes potentially involved in the biosynthesis of various compounds . However, a deeper exploration is needed to specifically identify the genes, enzymes, and transcription factors directly involved in the biosynthesis of this compound. Future research should leverage advanced genomic, transcriptomic, and proteomic approaches to construct a detailed map of the biosynthetic pathway of this compound. Investigating the environmental and developmental factors that influence the expression of these genes and the activity of these enzymes will be crucial for optimizing the accumulation of this compound in the plant material.

Development of Sustainable and Scalable Production Methods

The increasing demand for natural product-based therapeutics necessitates the development of sustainable and scalable production methods. Traditional cultivation of Rehmannia glutinosa can face challenges such as viral infections, low and unpredictable yields, and slow growth rates researchgate.net. Furthermore, the concentration of bioactive compounds like this compound can vary depending on factors such as growth stage and plant part researchgate.net. While micropropagation and metabolic engineering techniques have shown promise for producing pharmacologically significant compounds from R. glutinosa in controlled environments or heterologous hosts, these methods need further optimization for the efficient and cost-effective production of this compound , researchgate.net. Challenges include improving transformation efficiencies, optimizing culture conditions for high yields, and ensuring the genetic stability of high-producing lines. Future directions involve exploring innovative biotechnological approaches, such as synthetic biology and precision fermentation, to engineer microbial cell factories or plant cell cultures for the sustainable and scalable production of this compound, reducing reliance on traditional agriculture and minimizing environmental impact.

Advanced Structure-Activity Relationship Elucidation for Rational Design of Analogues

Understanding the relationship between the chemical structure of a molecule and its biological activity (Structure-Activity Relationship, SAR) is fundamental for rational drug design and optimization nih.gov, wikipedia.org. While this compound has a defined chemical structure, detailed SAR studies specifically focused on identifying the key structural features responsible for its observed or potential biological activities are limited. The tentative annotation of related compounds like this compound/B and rehmaionoside C in research highlights the existence of closely related structures and the need for their detailed structural characterization and the availability of standards nih.gov, frontiersin.org. Future research should focus on synthesizing or isolating a series of this compound analogues with targeted structural modifications. By evaluating the biological activities of these analogues in relevant in vitro and in vivo models, researchers can establish precise SARs. This knowledge will be invaluable for the rational design and synthesis of novel analogues with enhanced potency, selectivity, and desirable pharmacokinetic properties, potentially leading to the development of more effective therapeutic agents.

Integration of Omics Data (Genomics, Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of the biological effects of this compound requires the integration of data from various omics platforms. Genomics provides insights into the genetic potential of the organism producing the compound, metabolomics offers a snapshot of the metabolic profile and the presence of the compound and its related metabolites, and proteomics reveals the proteins involved in its biosynthesis, metabolism, and cellular targets , researchgate.net, nih.gov, unl.pt, core.ac.uk, hnpa.org.cn. While individual omics approaches have been applied in R. glutinosa research, a major challenge lies in effectively integrating these diverse datasets to build a comprehensive picture of how this compound is produced, metabolized, and interacts within biological systems. The network pharmacology study on R. glutinosa for sepsis treatment demonstrated the potential of integrating metabolomics and network pharmacology, along with transcriptomics data, to explore potential mechanisms nih.gov. Future research should focus on developing and applying advanced bioinformatics and systems biology approaches to integrate multi-omics data related to this compound. This will enable the identification of complex interactions between genes, proteins, and metabolites, providing a more complete understanding of its biological roles and facilitating the discovery of new therapeutic applications.

Application of Emerging Technologies in Phytochemical Research

Standardization of Research Methodologies and Data Reporting

A significant challenge in the study of natural products, including this compound, is the lack of standardized research methodologies and consistent data reporting nih.govnih.gov. This variability can lead to difficulties in reproducing results and comparing findings across different studies nih.gov.

Research on Rehmannia glutinosa and its components like this compound often involves various analytical techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification mdpi.comsemanticscholar.orgcjnmcpu.com. While these methods are powerful, variations in sample preparation, extraction protocols, chromatographic conditions (e.g., columns, mobile phases, gradients), and detection parameters can significantly impact the results obtained semanticscholar.orgcjnmcpu.com. For instance, one study highlighted the use of 25% methanol (B129727) for preparing standard solutions of this compound and other compounds for HPLC analysis, while another mentioned using 80% ethanol (B145695)/water for extraction of Radix Rehmanniae semanticscholar.orgnih.gov. Such differences in methodology can lead to variations in the yield and detected levels of this compound.

Furthermore, the processing methods of the source plant, Rehmannia glutinosa, are known to affect its chemical composition, including the levels of iridoid glycosides like this compound nih.govresearchgate.netresearchgate.net. Different processing techniques can lead to qualitative and quantitative changes in the compounds present, which in turn can influence the observed biological effects nih.govresearchgate.net. Without standardized methods for processing and preparing plant material, it is challenging to ensure the consistency of the starting material used in different research endeavors.

Data reporting also presents a challenge. Studies may report findings using different units, formats, or levels of detail, making it difficult to synthesize results through meta-analysis or database aggregation nih.gov. The absence of a comprehensive, all-inclusive, and exhaustive freely accessible database specifically for natural products, with standardized protocols for processing and curating information, exacerbates this issue nih.gov.

To address these challenges and advance the research on this compound, future directions should focus on developing and adopting standardized protocols for:

Plant Material Sourcing and Processing: Establishing clear guidelines for the collection, authentication, and processing of Rehmannia glutinosa to minimize variability in the chemical composition of the source material.

Extraction and Isolation: Developing standardized extraction and isolation procedures for this compound to ensure consistent yield and purity.

Analytical Methodologies: Reaching a consensus on preferred analytical techniques and their specific parameters (e.g., chromatographic conditions, detection methods) for the qualitative and quantitative analysis of this compound in various matrices. Validation of these methods for parameters like linearity, LOD, LOQ, precision, accuracy, and stability is crucial for ensuring reliability nih.govnih.gov.

Biological Activity Assays: Standardizing in vitro and in vivo assay protocols used to evaluate the biological activities of this compound, including cell lines, concentrations, incubation times, and outcome measures.

Data Reporting: Implementing guidelines for comprehensive and standardized reporting of experimental details and results, potentially utilizing common data formats and platforms to facilitate data sharing and comparability.

Adopting standardized methodologies and improving data reporting practices will enhance the reproducibility and comparability of research findings on this compound, paving the way for a more robust understanding of its properties and potential applications.

Table 1: Selected Analytical Methods Applied in Rehmannia glutinosa Research Mentioning Relevant Compounds

Analytical MethodAnalytes Mentioned (including this compound)Relevance to Standardization ChallengesCitation
HPLCThis compound, Rehmaionoside D, LeonurideVariability in method setup impacts content analysis. semanticscholar.orgcjnmcpu.com
UHPLCSaccharides (between fresh/processed Radix Rehmanniae)Different UHPLC/HPLC methods used across studies. semanticscholar.orgcjnmcpu.com
LC-MS (various hyphenations)This compound/B, Rehmaionoside C, Catalpol (B1668604), Acteoside, Isoacteoside, Leucosceptoside A, 2′-actetylacetoside, Martynoside, 2,4“Di-O-acetyl-3” ′-verbascoside, Iridoid glycosides, Sugar compoundsDifferent MS techniques and data processing methods can affect compound identification and quantification. nih.govmdpi.comsemanticscholar.orgcjnmcpu.comfrontiersin.org
Near Infrared Reflectance Spectroscopy (NIRS)Not specified in relation to this compound directlyMentioned as another analytical method used, adding to methodological diversity. semanticscholar.orgcjnmcpu.com
UPLC-Q-TOF/MSThis compound, Rehmaionoside B, Iridoid glycosides, Sugar compoundsUsed for characterization and identification; variations in fragmentation pattern analysis approaches exist. nih.govmdpi.comresearchgate.net
UPLC-PDASteroidal compounds (in Trillium govanianum, illustrates method validation)Example of method validation parameters (linearity, LOD, LOQ, precision, accuracy) crucial for standardization. nih.gov
LCMS-IT-TOFCatalpol (as a bioactive compound in RR extract)Method used for identification and quantitative analysis; highlights the need for standardized validation. nih.gov

Q & A

Basic Research Questions

Q. What are the primary pharmacological properties of Rehmaionoside A, and how are they validated in preclinical studies?

  • Methodological Answer : Pharmacological properties (e.g., anti-inflammatory, antidepressant effects) are typically identified through in vitro assays (e.g., cytokine inhibition) and in vivo rodent models (e.g., forced swim test for depression). Network pharmacology can map target proteins linked to these effects, as demonstrated in studies on Xijiao Dihuang Decoction . Validation requires dose-response experiments, statistical analysis of behavioral/physiological outcomes (e.g., p-values <0.05), and comparison with positive controls .

Q. Which analytical techniques are recommended for the initial characterization of this compound in plant extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (e.g., HPLC-ESI-Q-TOF-MS/MS) is standard for identifying this compound and its metabolites. Fragmentation patterns (e.g., m/z 451.2234 for hydroxythis compound) and retention times are compared against reference standards . Thin-layer chromatography (TLC) can preliminarily screen extracts, followed by nuclear magnetic resonance (NMR) for structural confirmation .

Q. How should researchers design experiments to assess this compound’s stability under varying physiological conditions?

  • Methodological Answer : Stability studies involve incubating this compound in simulated gastric/intestinal fluids (pH 2–7.4) at 37°C. Samples are analyzed at timed intervals using HPLC to quantify degradation products. Statistical tools like ANOVA assess significant differences in half-life across conditions .

Advanced Research Questions

Q. How can network pharmacology and molecular docking resolve contradictions in this compound’s purported mechanisms of action?

  • Methodological Answer : Contradictory data (e.g., conflicting protein targets) are addressed by constructing protein-protein interaction networks (e.g., STRING database) and performing molecular docking (AutoDock Vina) to prioritize high-affinity targets. Cross-validation with transcriptomic data (e.g., GSE13355 gene expression) identifies statistically significant pathways (p<0.01) .

Q. What experimental strategies optimize the synthesis of this compound derivatives with enhanced bioavailability?

  • Methodological Answer : Semi-synthetic modification involves glycosylation or esterification of the core structure. Reaction conditions (e.g., solvent polarity, catalysts) are optimized via design-of-experiment (DoE) approaches. Bioavailability is assessed using Caco-2 cell monolayers for permeability and LC-MS/MS for plasma pharmacokinetics .

Q. How do researchers validate the metabolic pathways of this compound in diabetic rat models?

  • Methodological Answer : After oral administration, plasma and urine samples are collected at intervals (0–24h). Metabolites (e.g., hydroxythis compound) are identified via MS/MS fragmentation patterns. Pharmacokinetic parameters (AUC, Cmax) are calculated using non-compartmental analysis (Phoenix WinNonlin) .

Q. What statistical frameworks are critical for addressing variability in this compound’s pharmacological efficacy across cell lines?

  • Methodological Answer : Mixed-effects models account for inter-cell-line variability. Sensitivity analysis (e.g., Monte Carlo simulations) quantifies uncertainty in dose-response curves. Results are reported with 95% confidence intervals and effect sizes (Cohen’s d) to distinguish biological significance from noise .

Methodological Guidelines

  • Data Contradiction Analysis : Use funnel plots or Egger’s regression to detect bias in meta-analyses. Replicate findings in orthogonal assays (e.g., siRNA knockdown of putative targets) .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding. Declare conflicts of interest and funding sources .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.